Mebeverine Hydrochloride
Description
Structure
2D Structure
Propriétés
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQWYOULXPJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3625-06-7 (Parent) | |
| Record name | Mebeverine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045372 | |
| Record name | Mebeverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2753-45-9 | |
| Record name | Mebeverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2753-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebeverine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEBEVERINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MEBEVERINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mebeverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebeverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBEVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VZ5AL4JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetics and plasma concentration of Mebeverine metabolites
An In-depth Technical Guide on the Pharmacokinetics and Plasma Concentration of Mebeverine Metabolites
Introduction
Mebeverine is a musculotropic antispasmodic agent widely utilized for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its therapeutic action is primarily a direct, localized effect on the smooth muscle of the gastrointestinal tract, relieving spasms without impairing normal gut motility.[2][3] A key characteristic of mebeverine's pharmacological profile is its rapid and extensive first-pass metabolism. Following oral administration, the parent drug is almost completely metabolized by esterases, leading to negligible circulating concentrations of mebeverine itself.[1][4][5] Consequently, the systemic effects and pharmacokinetic profile are determined by its various metabolites.
This technical guide provides a comprehensive overview of the pharmacokinetics of mebeverine's principal metabolites. It consolidates quantitative data on their plasma concentrations, details the experimental methodologies used for their characterization, and visualizes the core metabolic pathways and analytical workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mebeverine and related compounds.
Mebeverine Metabolism
The metabolism of mebeverine is a rapid, multi-step process initiated by esterase-catalyzed hydrolysis. The parent compound is cleaved into two primary metabolites: veratric acid (VA) and mebeverine alcohol (MAL) .[6][7] These initial metabolites undergo further extensive phase I and phase II metabolism.[8] Due to this rapid conversion, the parent mebeverine drug is rarely recovered from the blood or urine of patients.[4][9]
The major circulating metabolites in plasma are mebeverine acid (MAC) and desmethylmebeverine acid (DMAC) , which result from the further oxidation and demethylation of mebeverine alcohol.[7][10][11] Studies indicate that DMAC is the most abundant metabolite in the blood and is therefore considered the primary analyte to monitor in pharmacokinetic studies.[10][12] Veratric acid is further metabolized through O-demethylation to vanillic acid, isovanillic acid, and subsequently to protocatechuic acid.[8][13] These acidic metabolites are primarily excreted in the urine, largely as conjugates.[13]
The metabolic cascade is visualized in the signaling pathway diagram below.
Plasma Pharmacokinetics of Mebeverine Metabolites
Quantitative analysis of mebeverine's metabolites in plasma reveals a rapid absorption and elimination profile. The parent drug is virtually undetectable, while its metabolites achieve significant plasma concentrations. The tables below summarize the key pharmacokinetic parameters for the major metabolites as reported in various human studies.
Pharmacokinetic Parameters of Mebeverine Alcohol and its Derivatives
Following oral administration, mebeverine alcohol (MAL) is formed and rapidly converted to mebeverine acid (MAC) and desmethylmebeverine acid (DMAC). MAC has been identified as a major circulating metabolite, with concentrations significantly exceeding those of MAL.[6] However, more recent studies point to DMAC as the most abundant metabolite, making it a crucial marker for bioequivalence and pharmacokinetic assessments.[10][12]
| Metabolite | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | t½ (Half-life) | Study Population | Reference |
| Mebeverine Alcohol (MAL) | 135 mg | 0.67 mg/L | ~1.5 h | Not Reported | Healthy Volunteers | [9] |
| Mebeverine Alcohol (MAL) | 405 mg | ~3 ng/mL | Not Reported | Not Reported | 4 Healthy Volunteers | [6] |
| Desmethylmebeverine-alcohol | 135 mg | 0.138 mg/L | ~1.5 h | Not Reported | Healthy Volunteers | [9] |
| Mebeverine Acid (MAC) | 405 mg | ~3 µg/mL (~3000 ng/mL) | 1.25 h (median) | 1.1 h (median) | 4 Healthy Volunteers | [6] |
| Desmethylmebeverine Acid (DMAC) | 200 mg (prolonged-release) | Single Dose: 679 ng/mL; Repeated Doses: 804 ng/mL | ~2.92 h | 5-6 h | 24 Healthy Participants | [7][14] |
Table 1: Summary of Pharmacokinetic Parameters for Mebeverine Alcohol and its Major Metabolites in Human Plasma.
Pharmacokinetic Parameters of Veratric Acid
Veratric acid, the other product of the initial hydrolysis, also reaches considerable concentrations in plasma shortly after administration.
| Metabolite | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Study Population | Reference |
| Veratric Acid (VA) | 270 mg | 13.5 µg/mL | 40-80 min | Fasted Healthy Volunteers | [4] |
Table 2: Summary of Pharmacokinetic Parameters for Veratric Acid in Human Plasma.
Experimental Protocols
The quantification of mebeverine metabolites requires sensitive and specific analytical methods due to the rapid metabolism and the complexity of the biological matrix.
Study Designs
-
Subjects: Pharmacokinetic studies are typically conducted in small cohorts of healthy adult volunteers.[4][6][13]
-
Dosing: Single oral doses of mebeverine hydrochloride have been studied at various strengths, including 135 mg, 270 mg, and 405 mg.[4][6][9] Studies on modified-release formulations, such as 200 mg prolonged-release capsules, have also been performed.[7][14]
-
Sampling: Venous blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation and typically stored frozen (-20°C or lower) until analysis.[15]
Sample Preparation and Analysis
Due to the instability of the parent ester in biological fluids, prompt analysis or the use of esterase inhibitors is critical for in vitro studies.[4][9] For the analysis of metabolites from clinical samples, protein precipitation is a common and effective sample preparation technique.[7][14]
The analytical workflow typically involves:
-
Sample Collection: Collection of whole blood into tubes containing an anticoagulant.
-
Plasma Separation: Centrifugation to separate plasma from blood cells.
-
Protein Precipitation: Addition of a solvent like acetonitrile to the plasma sample to precipitate proteins.
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system for separation of the metabolites.
-
Detection and Quantification: A mass spectrometer (MS/MS) or another sensitive detector (e.g., coulometric) is used for the detection and quantification of the target analytes.[6][16]
The diagram below illustrates a typical experimental workflow for the quantification of mebeverine metabolites in plasma.
Analytical Methods
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common, rapid, and sensitive method for the simultaneous quantification of multiple mebeverine metabolites like MAC and DMAC.[14][16] The calibration range for these metabolites is often established between 10 - 2000 ng/mL.[7][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been employed for the identification of a wide array of urinary and microsomal metabolites, providing a comprehensive picture of the metabolic pathways.[8][13]
-
High-Performance Liquid Chromatography (HPLC) with Coulometric Detection: This method has been successfully used to assay mebeverine acid in human plasma.[6]
Conclusion
The pharmacokinetics of mebeverine are characterized by its complete and rapid metabolism prior to reaching systemic circulation. The parent drug is not a suitable analyte for pharmacokinetic studies. Instead, its primary metabolites—notably Desmethylmebeverine Acid (DMAC), Mebeverine Acid (MAC), and Veratric Acid (VA)—serve as the key markers of exposure. DMAC has been identified as the most prominent and persistent metabolite in plasma, making it the recommended analyte for bioequivalence and pharmacokinetic evaluations. The analytical methodologies, predominantly centered around HPLC-MS/MS, are well-established for the sensitive and specific quantification of these metabolites. A thorough understanding of this metabolic profile is essential for the continued clinical development and therapeutic monitoring of mebeverine.
References
- 1. Mebeverine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Mebeverine - Wikipedia [en.wikipedia.org]
- 3. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. wada-ama.org [wada-ama.org]
- 12. deboni.he.com.br [deboni.he.com.br]
- 13. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mathewsopenaccess.com [mathewsopenaccess.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation and Pharmacological Activity of Mebeverine Enantiomers: A Technical Guide
Abstract
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1][2] Marketed as a racemic mixture, mebeverine contains a single stereogenic center, resulting in the presence of two enantiomers.[1] While analytical methods for the successful chiral separation of these enantiomers are well-documented, a significant gap exists in the scientific literature regarding their distinct pharmacological and pharmacodynamic profiles. It is known that the enantiomers exhibit different pharmacokinetic profiles in animal studies, but their specific contributions to the overall therapeutic effect and their individual mechanisms of action remain largely uncharacterized.[1] This technical guide provides a comprehensive overview of the established methodologies for the chiral separation of mebeverine enantiomers, summarizes the current understanding of the racemic drug's mechanism of action, and highlights the critical need for further research into the stereoselective pharmacology of this widely used therapeutic agent.
Introduction to Mebeverine and Chirality
Mebeverine hydrochloride is chemically described as (RS)-4-(Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate.[1] It is used to alleviate symptoms of IBS, such as abdominal pain, cramping, and bloating, by exerting a direct relaxant effect on the smooth muscles of the gastrointestinal tract.[1][3][4]
The presence of a chiral center means that mebeverine exists as two non-superimposable mirror images, the (+) and (-) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities, including pharmacokinetics, pharmacodynamics, and toxicity.[5] One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). Therefore, the separation and individual characterization of mebeverine enantiomers are crucial for a complete understanding of its therapeutic profile and for potential development of an enantiomerically pure formulation.
Chiral Separation of Mebeverine Enantiomers
The resolution of mebeverine's racemic mixture has been successfully achieved using chiral chromatography, primarily through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation.
Data on Chromatographic Separation Methods
Several methods have been developed and validated for the enantioselective analysis of mebeverine in bulk drug substances, pharmaceutical formulations, and biological matrices like rat plasma.[1][3][5] Key parameters from published methods are summarized below for comparison.
| Parameter | Method 1: RP-HPLC[5] | Method 2: Chiral HPLC[1] | Method 3: Chiral LC-MS[3] |
| Stationary Phase | Phenomenex® Lux Cellulose 1 (5 µm, 250x4.6 mm) | Chiralcel OD (Cellulose Tris(3,5-dimethylphenyl carbamate)) | Phenomenex® Lux Cellulose 1 (5 µm, 250x4.6 mm) |
| Mobile Phase | 0.1% DEA in Methanol : 20mM Ammonium Bicarbonate (pH 4.6) : 0.1% DEA in Isopropyl Alcohol (55:15:30 v/v/v) | n-Hexane : Isopropyl Alcohol : Triethylamine (90:9.9:0.1 v/v/v) | Acetonitrile : 10mM Ammonium Acetate (85:15 v/v) |
| Flow Rate | 1.2 mL/min | Not Specified | 0.8 mL/min |
| Detection | UV at 219 nm | UV at 263 nm | Mass Spectrometry (m/z 430.70 [M+H]+) |
| Retention Times | (-)-enantiomer: ~11 min(+)-enantiomer: ~13 min | ~11 min and ~14 min | ~1.16 min and ~1.20 min |
| Linear Range | (-): 56–84 µg/mL(+): 52–78 µg/mL | 0.5–20 µg/mL (racemic) | 15–75 ng/mL (for each enantiomer) |
| Limit of Detection | Not Specified | 0.05 µg/mL (for each enantiomer) | 5 ng/mL (for each enantiomer) |
Experimental Protocol: Representative RP-HPLC Method
This protocol is based on the validated method described by Meyyanathan et al. for the enantiomeric separation of Mebeverine HCl in pharmaceutical formulations.[5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (e.g., Shimadzu LC-10 AT-VP) equipped with a UV detector and autosampler.[5]
2. Chromatographic Conditions:
-
Column: Phenomenex® Lux Cellulose 1 (5 µm particle size, 250 mm x 4.6 mm i.d.).[5]
-
Mobile Phase: A mixture of 0.1% diethylamine (DEA) in methanol, 20mM ammonium bicarbonate (pH adjusted to 4.6 with trifluoroacetic acid), and 0.1% DEA in isopropyl alcohol in the ratio of 55:15:30 (v/v/v).[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Detection Wavelength: 219 nm.[5]
-
Injection Volume: 20 µL.[5]
3. Reagent and Sample Preparation:
-
Ammonium Bicarbonate Buffer (20mM, pH 4.6): Dissolve 1.581g of ammonium bicarbonate in 900 mL of Millipore water, degas by sonication, make up the volume to 1000 mL, and adjust the pH to 4.6 using trifluoroacetic acid. Filter through a 0.22 µm membrane filter.[5]
-
0.1% DEA in Solvents: Add 1 mL of diethylamine to 900 mL of the respective solvent (methanol or isopropyl alcohol), mix well, and make up the volume to 1000 mL with the solvent.[5]
-
Standard Solution: Prepare a stock solution of racemic Mebeverine HCl in the mobile phase. Prepare working standards by diluting the stock solution to fall within the linear range (e.g., ~60-80 µg/mL).
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 135 mg of Mebeverine HCl to a 10 mL volumetric flask. Add 5 mL of mobile phase, sonicate for 10 minutes, and make up the volume. Filter the solution and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[5]
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the enantiomer peaks based on their retention times (approximately 11 and 13 minutes).[5] Quantify using the peak area.
Pharmacokinetics and Metabolism
A critical aspect of mebeverine's pharmacology is its extensive and rapid metabolism. After oral administration, the parent mebeverine molecule is virtually undetectable in human plasma.[2][6] This is due to a rapid, pre-systemic first-pass metabolism where the ester bond is hydrolyzed by esterases.[6][7]
This hydrolysis yields two primary metabolites:
These metabolites are then further processed in the body.[2][8] Because the parent drug is largely absent from circulation, it is understood that the therapeutic effects are likely mediated by one or more of its metabolites.[6]
A study in rats indicated that the two enantiomers of mebeverine have different pharmacokinetic profiles.[1] Another study focusing on plasma levels after intramuscular administration in rats showed that the mean plasma concentrations of (+)-MEB were higher than those of (-)-MEB at most time points measured.[4] This stereoselective disposition underscores the importance of evaluating the pharmacological activities of the individual enantiomers and their metabolites.
Pharmacological Activity and Mechanism of Action
Racemic mebeverine is classified as a musculotropic antispasmodic, meaning it acts directly on the smooth muscle of the gut, primarily the colon, to relieve spasms without affecting normal intestinal motility.[9] Its mechanism is multifactorial and distinct from anticholinergic agents, resulting in a lack of typical systemic anticholinergic side effects.[1]
The primary proposed mechanisms of action for racemic mebeverine include:
-
Blockade of Ion Channels: Mebeverine is understood to inhibit the influx of extracellular ions that are necessary for muscle contraction. It has been shown to block voltage-operated sodium channels, which reduces smooth muscle excitability.[5][10] It also affects calcium channels, reducing the influx of Ca2+ ions into the smooth muscle cells (myocytes), which is a critical trigger for the contractile process.[10][11][12]
-
Local Anesthetic Effect: The blockade of sodium channels also contributes to a local anesthetic action, which can reduce the sensitivity of gut muscles to pain stimuli.[10]
Enantiomer-Specific Pharmacological Activity
Despite the well-established methods for separating mebeverine enantiomers, there is a notable absence of published data directly comparing their pharmacodynamic activities. The current understanding of the mechanism of action is based on studies of the racemic mixture. It is unknown whether one enantiomer is more potent in blocking sodium or calcium channels, or if they possess different pharmacological profiles entirely.
This lack of data represents a significant knowledge gap. For other chiral drugs that act on ion channels, stereoselectivity is a common and clinically important phenomenon. For example:
-
Verapamil: The (-)-enantiomer of this calcium channel blocker is significantly more potent as a calcium antagonist than the (+)-enantiomer.[13]
-
Propranolol: This beta-blocker, used as a racemic mixture, also blocks sodium channels, with the R-(+)-enantiomer exhibiting effects similar to local anesthetics.[14]
The absence of such characterization for mebeverine means that the specific contributions of the (+) and (-) enantiomers to the overall therapeutic effect observed with the racemate are yet to be determined.
Conclusion and Future Directions
Mebeverine is an effective drug for managing symptoms of irritable bowel syndrome. Robust analytical methods, particularly chiral HPLC, exist for the effective separation and quantification of its (+) and (-) enantiomers. The drug undergoes rapid and extensive first-pass metabolism, suggesting that its metabolites are responsible for its therapeutic action. The mechanism of the racemic mixture involves the direct relaxation of gut smooth muscle, primarily through the blockade of sodium and calcium ion channels.
However, a critical gap remains in the scientific literature concerning the stereoselective pharmacology of mebeverine. While pharmacokinetic differences between the enantiomers have been identified, their individual pharmacodynamic profiles have not been characterized. Future research should prioritize the following:
-
In vitro assays to determine the relative potency of (+)-mebeverine and (-)-mebeverine (and their respective metabolites) at sodium and calcium channels.
-
Ex vivo studies on isolated intestinal smooth muscle preparations to compare the spasmolytic activity of the individual enantiomers.
-
In vivo animal studies to correlate pharmacokinetic profiles with pharmacodynamic outcomes for each enantiomer.
Addressing these questions will provide a more complete understanding of mebeverine's therapeutic action and could pave the way for the development of a single-enantiomer product with an improved efficacy and safety profile.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and mechanisms of action of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective and non-stereoselective effects of D 600 (methoxyverapamil) in smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers [frontiersin.org]
In Vitro Hydrolysis and Metabolic Pathways of Mebeverine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vitro hydrolysis and metabolic fate of Mebeverine Hydrochloride, a musculotropic antispasmodic agent. The following sections detail the principal metabolic pathways, quantitative data from key studies, and the experimental protocols utilized for their elucidation.
Introduction
Mebeverine, the veratric acid ester of 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}butan-1-ol, is primarily used in the treatment of irritable bowel syndrome (IBS).[1] It exerts its therapeutic effect directly on the smooth muscle of the gastrointestinal tract.[2][3] Following administration, this compound undergoes rapid and extensive first-pass metabolism, with negligible concentrations of the parent drug detected in systemic circulation.[4][5] The primary metabolic step is the hydrolysis of the ester linkage, catalyzed by esterases, leading to the formation of Mebeverine Alcohol and Veratric Acid.[1][6] These initial metabolites are then subject to further biotransformation.
In Vitro Hydrolysis
Mebeverine is highly susceptible to esterase-catalyzed hydrolysis in biological fluids.[1] Studies have demonstrated its rapid breakdown in blood and plasma.[1][4] This instability has significant implications for in vitro studies and the analysis of biological samples, often necessitating the use of esterase inhibitors like physostigmine to prevent ex vivo degradation.[4] In contrast, mebeverine exhibits greater stability in aqueous solutions and urine.[1]
Metabolic Pathways
The metabolism of mebeverine is complex, involving multiple enzymatic reactions that result in a variety of metabolites. The initial hydrolysis is followed by oxidation, demethylation, and conjugation.
Primary Metabolism: Ester Hydrolysis
The foundational step in mebeverine metabolism is the cleavage of its ester bond, yielding two primary metabolites:
This reaction is depicted in the workflow below.
Secondary Metabolism of Mebeverine Alcohol
Mebeverine Alcohol serves as a precursor for a number of subsequent metabolites, including amphetamine-like compounds.[1] Key metabolic transformations of Mebeverine Alcohol include:
-
Oxidation: Mebeverine Alcohol is oxidized to form Mebeverine Acid (MA) .[7]
-
O-Demethylation: This leads to the formation of O-desmethyl Mebeverine Alcohol .[8][9]
-
N-Deethylation and N-De(hydroxybutylation): These pathways can lead to the formation of amphetamine derivatives.[10][11]
-
Ring Hydroxylation [10]
Secondary Metabolism of Veratric Acid
Veratric Acid also undergoes further metabolism, primarily through O-demethylation, resulting in:
The overall metabolic cascade is illustrated in the following diagram.
Quantitative Data on Mebeverine Metabolism
The rapid metabolism of mebeverine results in varying plasma concentrations of its metabolites. The following table summarizes key quantitative findings from human studies.
| Metabolite | Dose of Mebeverine HCl | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| Veratric Acid | 270 mg (oral) | 13.5 µg/mL | 40-80 min | [4][5] |
| Mebeverine Alcohol | 405 mg (oral) | ~3 ng/mL | - | [7][12] |
| Mebeverine Acid | 405 mg (oral) | ~3 µg/mL (1000-fold higher than MB-OH) | 1.25 h | [7][12] |
| Desmethyl Mebeverine Acid | 200 mg (prolonged-release, single dose) | 679 ng/mL | ~2.92 h | [6][13] |
| Desmethyl Mebeverine Acid | 200 mg (prolonged-release, repeated doses) | 804 ng/mL | - | [6][13] |
| Mebeverine | 270 mg (oral) | Not detected | - | [4][5] |
Experimental Protocols
The investigation of mebeverine metabolism has employed various in vitro and in vivo models, coupled with advanced analytical techniques.
In Vitro Hydrolysis Stability Assay
Objective: To assess the stability of mebeverine in biological matrices.
Methodology:
-
Prepare solutions of mebeverine (e.g., 2 mg/L) in various matrices: water, plasma, and blood. For urine, a higher concentration (e.g., 10 mg/L) may be used.[1]
-
To a subset of plasma and blood samples, add an esterase inhibitor such as sodium fluoride (1%) or physostigmine sulfate (130 µg/mL) to evaluate enzymatic contribution to hydrolysis.[1][4]
-
Incubate the samples under different storage conditions (e.g., -20°C, room temperature, and 37°C) for a defined period (e.g., overnight).[1]
-
At specified time points, extract the samples. For HPLC-DAD analysis of mebeverine and mebeverine alcohol, a liquid-liquid extraction can be performed. For instance, add an internal standard (e.g., 2 mg/L desipramine in 0.2M Na2CO3 solution, pH 10) to the sample, followed by an extraction solvent like hexane/ethyl acetate (7:3).[1]
-
After vortexing and centrifugation, transfer the organic layer and evaporate to dryness. Reconstitute the residue in the mobile phase for analysis.[1]
-
Analyze the concentrations of mebeverine, mebeverine alcohol, and veratric acid using a validated analytical method such as HPLC-DAD or LC-MS/MS.[1]
In Vitro Metabolism Using Liver Microsomes
Objective: To identify metabolites formed through hepatic enzymatic activity.
Methodology:
-
Incubate mebeverine with rat liver microsomes in a buffered solution (e.g., phosphate buffer) containing necessary cofactors such as an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10][11]
-
Initiate the reaction by adding the microsomes and incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent like ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization (e.g., acetylation or silylation) to improve volatility and chromatographic properties.[10][11]
The general workflow for such an experiment is outlined below.
Analytical Methods for Metabolite Quantification
High-Performance Liquid Chromatography (HPLC):
-
For Mebeverine and Mebeverine Alcohol: A reversed-phase HPLC method with UV detection (e.g., at 220 nm or 263 nm) is commonly used.[1][14] A typical mobile phase might consist of a mixture of acetonitrile and a buffer (e.g., 25mM TEAP buffer, pH 3).[1]
-
For Veratric Acid: A similar HPLC setup can be used, often with a different mobile phase composition optimized for acidic compounds.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
This technique offers high sensitivity and selectivity for the simultaneous quantification of multiple metabolites like Mebeverine Acid and Desmethyl Mebeverine Acid in plasma.[6][13] Sample preparation often involves protein precipitation with a solvent like acetonitrile.[15]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is particularly useful for identifying a broad range of metabolites, including those resulting from demethylation, hydroxylation, and dealkylation, especially in complex matrices like microsomal incubates and urine.[8][10]
Conclusion
The in vitro and in vivo disposition of this compound is characterized by rapid and extensive metabolism, initiated by esterase-mediated hydrolysis. The parent compound is virtually absent from the systemic circulation, with its pharmacological effects likely attributable to its metabolites. A thorough understanding of these metabolic pathways and the development of robust analytical methods are crucial for accurate pharmacokinetic assessments and for ensuring the safety and efficacy of mebeverine in clinical practice. The data and protocols summarized in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. | Semantic Scholar [semanticscholar.org]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-desmethyl Mebeverine alcohol (hydrochloride) | C15H26ClNO2 | CID 129012195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mebeverine Hydrochloride and its Interaction with Muscarinic Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS). Its primary therapeutic effect is the direct relaxation of gastrointestinal smooth muscle, alleviating cramps and spasms. While the complete picture of its mechanism of action is multifaceted and not entirely elucidated, a significant component of its pharmacological profile involves an antagonistic interaction with muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth exploration of the binding affinity of mebeverine for muscarinic receptors, details the experimental protocols used to determine such interactions, and illustrates the associated signaling pathways.
Introduction to this compound
This compound is a synthetic analogue of papaverine and is classified as an antispasmodic drug.[1] It is known to have a direct, non-specific relaxant effect on smooth muscles, particularly those of the gastrointestinal tract.[2] Unlike traditional anticholinergic agents, mebeverine is reported to be largely devoid of systemic atropine-like side effects at therapeutic doses, suggesting a more localized action.[3] The mechanism of action is thought to involve multiple pathways, including the modulation of ion channels (calcium and sodium) and a notable interaction with muscarinic receptors.[4][5]
Muscarinic Receptors: A Brief Overview
Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled. They are integral to the parasympathetic nervous system and are involved in a wide array of physiological functions. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling pathways.[6]
-
M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7]
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]
The diverse functions and tissue localizations of these receptor subtypes make them critical targets for a variety of therapeutic agents.
This compound's Binding Affinity for Muscarinic Receptors
Mebeverine is characterized as a muscarinic antagonist, meaning it binds to muscarinic receptors and prevents their activation by the endogenous ligand, acetylcholine.[2][8] This blockade of acetylcholine's effects on gastrointestinal smooth muscle contributes to the muscle-relaxant properties of the drug.
Quantitative Binding Affinity Data
| Receptor Subtype | Binding Affinity (Ki) | pKi | Reference |
| M1 | Data Not Available | Data Not Available | N/A |
| M2 | Data Not Available | Data Not Available | N/A |
| M3 | Data Not Available | Data Not Available | N/A |
| M4 | Data Not Available | Data Not Available | N/A |
| M5 | Data Not Available | Data Not Available | N/A |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of a drug's binding affinity for a receptor is typically achieved through a competitive radioligand binding assay. This in-vitro technique measures the ability of an unlabeled compound (in this case, mebeverine) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells transfected with M1, M2, M3, M4, or M5 receptor DNA).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH (typically 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Scintillation Cocktail: For detection of the radioactive signal.
-
Instrumentation: Microplate scintillation counter, cell harvester with glass fiber filters.
Assay Procedure
-
Membrane Preparation: The cultured cells expressing the muscarinic receptor subtype of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well microplate format. Each well will contain the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of this compound.
-
Incubation: The microplate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the contents of each well are rapidly filtered through a glass fiber filter using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a microplate scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of mebeverine. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of mebeverine that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways and Visualizations
The following diagrams illustrate the general workflow of a competitive radioligand binding assay and the primary signaling pathways associated with muscarinic receptors.
References
- 1. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electrophysiological Profile of Mebeverine on Intestinal Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophysiological effects of mebeverine on intestinal smooth muscle. Mebeverine is a musculotropic antispasmodic drug used in the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic action is the direct relaxation of gastrointestinal smooth muscle, thereby alleviating symptoms of abdominal pain and cramping. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.
Core Electrophysiological Effects
Mebeverine exerts its effects on intestinal smooth muscle cells through a multi-target mechanism, primarily involving the modulation of ion channel activity. This leads to a reduction in cell membrane excitability and subsequent muscle relaxation. The principal effects are a blockade of voltage-operated sodium channels and an inhibition of calcium influx through L-type calcium channels[1].
Effects on Membrane Potential and Excitability
Mebeverine directly alters the resting membrane potential and firing of action potentials in intestinal smooth muscle cells. Intracellular microelectrode recordings from guinea-pig taenia caeci have demonstrated that mebeverine can induce a slight hyperpolarization and suppress spontaneous spike activity, contributing to its spasmolytic effect[1].
Inhibition of Voltage-Gated Ion Channels
The primary mechanism underlying mebeverine's action is the blockade of ion channels essential for the initiation and propagation of action potentials and for excitation-contraction coupling.
-
Voltage-Operated Sodium Channels (NaV): Mebeverine directly blocks voltage-operated sodium channels[1]. This action is consistent with a local anesthetic effect, which reduces the rate of rise and amplitude of the action potential, thereby decreasing muscle excitability[2].
-
L-Type Calcium Channels (CaV1.x): The drug inhibits the influx of calcium (Ca²⁺) into smooth muscle cells[1]. This is a critical component of its relaxant effect, as Ca²⁺ influx through L-type channels is a primary trigger for smooth muscle contraction[3].
-
Potassium Channels (KV): Some studies suggest that mebeverine may also have an effect on potassium channels, which could contribute to the observed hyperpolarization and overall decrease in excitability[3].
-
Muscarinic Acetylcholine Receptors (mAChRs): At lower concentrations, mebeverine exhibits atropine-like properties, suggesting an antagonistic effect on muscarinic receptors, which would inhibit acetylcholine-induced contractions[1][3].
Quantitative Data Summary
The following tables summarize the key quantitative electrophysiological and functional data reported for mebeverine's effects on intestinal smooth muscle and related preparations.
Table 1: Electrophysiological Effects of Mebeverine
| Parameter | Species/Tissue | Mebeverine Concentration | Observed Effect | Reference |
| Membrane Potential | Guinea-pig taenia caeci | 6 x 10⁻⁵ M (60 µM) | Hyperpolarization of 2.1 ± 0.5 mV | [1] |
| Spike Activity | Guinea-pig taenia caeci | 6 x 10⁻⁵ M (60 µM) | Suppression of spontaneous spikes | [1] |
| Action Potential | Mammalian vagus nerve | Not specified | Decrease in amplitude and duration | [2] |
Table 2: Functional Antagonism and Receptor Interaction
| Parameter | Agonist | Species/Tissue | Mebeverine Concentration | Observed Effect | Reference |
| Receptor Activity | Carbachol | Guinea-pig taenia caeci | 6 x 10⁻⁶ M (6 µM) | Atropine-like properties (rightward shift of concentration-response curve) | [1] |
| Spasmolytic Activity | Acetylcholine (10⁻⁶ M) | Rat jejunum smooth muscle | 5 x 10⁻⁵ M (50 µM) | Inhibition of ACh-induced contraction | [3] |
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Mebeverine Action
This diagram illustrates the primary molecular targets of mebeverine on an intestinal smooth muscle cell and the resulting physiological effects.
References
Methodological & Application
Application Notes & Protocols: Bioanalytical Method Development for Mebeverine Enantiomers in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and validation of bioanalytical methods for the quantification of Mebeverine enantiomers in plasma. The following sections outline the necessary materials, equipment, and step-by-step procedures for successful implementation in a laboratory setting.
Introduction
Mebeverine is an antispasmodic drug that exists as a pair of enantiomers. The differential pharmacological and pharmacokinetic profiles of these enantiomers necessitate the development of stereoselective bioanalytical methods to accurately characterize their behavior in biological matrices. This document details two common analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
HPLC-UV Method for Enantiomeric Separation
This protocol is based on a validated chiral HPLC method for the determination of Mebeverine enantiomers in spiked rat plasma.[1][2]
2.1.1. Materials and Reagents
-
Mebeverine Hydrochloride reference standard
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Triethylamine (TEA)
-
Blank rat plasma
-
Water (deionized or Milli-Q)
2.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiralcel OD column (Cellulose Tris (3,5-dimethylphenyl carbamate))
-
Centrifuge
-
Vortex mixer
-
Analytical balance
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel OD |
| Mobile Phase | n-hexane:isopropyl alcohol:triethylamine (90:9.9:0.1 v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 263 nm[1] |
| Run Time | 18 minutes[1] |
2.1.4. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 400 µL of a suitable protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge the sample at a high speed (e.g., 2500 rpm) for 10 minutes to pellet the precipitated proteins.[3][4]
-
Carefully collect the supernatant.
-
Inject a portion of the supernatant (e.g., 5 µL) into the HPLC system.[3][4]
LC-MS/MS Method for Enantiomeric Separation
This protocol is based on a developed and validated chiral LC-MS method.[5]
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Blank human plasma
-
Water (LC-MS grade)
2.2.2. Equipment
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS)
-
Phenomenex® Lux Cellulose 1 column (250 mm x 4.6 mm i.d., 5µm particle size)[5]
-
Centrifuge
-
Vortex mixer
-
Analytical balance
2.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm i.d, 5µm)[5] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (85:15 v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Monitored Transition | m/z 430.70 [M+H]+[5] |
2.2.4. Sample Preparation: Liquid-Phase Micro-Extraction (LPME)
This sample preparation method offers a high degree of sample clean-up and pre-concentration.[6]
-
Dilute 0.5 ml of plasma with 4.5 ml of alkalized water (pH 10).[6]
-
Use a hollow polypropylene fiber containing 25 µl of 1-octanol as the extraction solvent.[6]
-
Immerse the fiber in the diluted plasma sample.
-
Agitate the sample for a defined period to allow the Mebeverine enantiomers to partition into the organic solvent within the fiber.
-
Retrieve the fiber and extract the enriched organic solvent for injection into the LC-MS/MS system.
Data Presentation: Summary of Quantitative Data
The following tables summarize the validation parameters from the cited literature for the bioanalytical methods.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | (+)-Mebeverine | (-)-Mebeverine | Reference |
| Linearity Range | 0.5 - 20 µg/mL | 0.5 - 20 µg/mL | [1] |
| Correlation Coefficient (r) | >0.999 | >0.999 | [1] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL | [1] |
| Mean Retention Times | ~14 min | ~11 min | [1] |
| Mean Recovery | 75.5% | 71.0% | [6] |
Note: Recovery data is from a method utilizing LPME followed by HPLC-UV analysis.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | (+)-Mebeverine | (-)-Mebeverine | Reference |
| Linearity Range | 15 - 75 ng/mL | 15 - 75 ng/mL | [5] |
| Correlation Coefficient (r²) | 0.999 | 0.999 | [5] |
| Limit of Detection (LOD) | 5 ng/mL | 5 ng/mL | [5] |
| Limit of Quantification (LOQ) | 15 ng/mL | 15 ng/mL | [5] |
| Mean Retention Times | 1.16 min | 1.20 min | [5] |
| Recovery | 99.16% (racemic) | 99.16% (racemic) | [5] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the bioanalytical method development process.
Caption: General workflow for the bioanalytical analysis of Mebeverine enantiomers in plasma.
Caption: Key parameters for bioanalytical method validation according to regulatory guidelines.
References
- 1. A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fiber-based liquid-phase micro-extraction of mebeverine enantiomers followed by chiral high-performance liquid chromatography analysis and its application to pharmacokinetics study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for In Vitro Gut Motility Assay Using Mebeverine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for conducting an in vitro gut motility assay to evaluate the spasmolytic effects of Mebeverine Hydrochloride. Mebeverine is an antispasmodic agent used in the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] This protocol details the use of an isolated organ bath system with guinea pig ileum to measure smooth muscle contractions and assess the inhibitory action of Mebeverine. The methodology is designed for researchers in pharmacology and drug development investigating compounds that modulate gastrointestinal motility.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by acting directly on the smooth muscles of the gastrointestinal tract.[1][4] Its primary mechanism involves the modulation of ion channels to reduce muscle cell excitability and prevent spasms.[1][5] The key actions include:
-
Inhibition of Calcium Influx: Calcium ions are essential for muscle contraction. Mebeverine blocks calcium channels, reducing the influx of calcium into smooth muscle cells, which leads to muscle relaxation.[1][5]
-
Modulation of Sodium Channels: It also affects sodium channels, which are crucial for the electrical impulses that trigger muscle contractions. By modulating these channels, Mebeverine decreases muscle excitability.[1][5]
-
Local Anesthetic Effect: Mebeverine has a local anesthetic property that helps reduce the sensitivity of gut muscles to stimuli that might otherwise trigger painful spasms.[1][5]
-
Action on Muscarinic Receptors: Some studies suggest that Mebeverine may also act as an antagonist at muscarinic acetylcholine receptors, further contributing to its antispasmodic effects.[2][6][7]
The following diagram illustrates the signaling pathway of smooth muscle contraction and the points of intervention for Mebeverine.
Caption: Signaling pathway of gut smooth muscle contraction and inhibition by Mebeverine HCl.
Experimental Protocol
This protocol describes the preparation of an isolated guinea pig ileum segment and its use in an organ bath to quantify the effect of this compound on induced muscle contractions.[8][9]
Materials and Reagents
-
Animal: Male Guinea Pig (250-350 g)
-
Solutions:
-
Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Acetylcholine (ACh) stock solution (10 mM in distilled water)
-
This compound stock solution (10 mM in distilled water)
-
Potassium Chloride (KCl) solution (80 mM) for tissue viability check
-
-
Equipment:
-
Organ Bath System with thermostatic control (37°C)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isotonic Force Transducer
-
Data Acquisition System (e.g., PowerLab, iWorx)[10]
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Surgical thread
-
Experimental Workflow
The overall workflow for the assay is depicted below.
Caption: Step-by-step workflow for the in vitro gut motility assay.
Detailed Methodology
Step 1: Preparation of Krebs-Henseleit Buffer
-
Prepare the buffer by dissolving the salts in distilled water.
-
Continuously aerate the solution with Carbogen gas for at least 30 minutes before and throughout the experiment. This maintains the pH at ~7.4 and provides oxygen.
-
Warm the buffer to 37°C in the organ bath system.
Step 2: Tissue Isolation and Preparation [9][11]
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the excised tissue in a Petri dish containing pre-gassed, warm Krebs-Henseleit buffer.
-
Gently flush the lumen of the ileum segment with buffer to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
Step 3: Organ Bath Setup and Equilibration [12][13]
-
Mount a tissue segment in the organ bath chamber filled with warm, gassed Krebs-Henseleit buffer.
-
Tie one end of the tissue to the fixed hook at the bottom of the chamber and the other end to the isotonic force transducer using surgical thread.
-
Apply a resting tension of 1.0 g to the tissue and allow it to equilibrate for 60 minutes.
-
During equilibration, replace the buffer in the chamber every 15-20 minutes.
Step 4: Experimental Procedure [10][14]
-
Viability Check: After equilibration, assess the tissue's viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust contraction confirms tissue health. Wash the tissue three times and allow it to return to baseline.
-
Baseline Contraction: Induce a submaximal contraction using a standard concentration of Acetylcholine (e.g., 1 µM). This response will serve as the control contraction (100%).
-
Washout: Wash the tissue repeatedly until the contraction returns to the baseline resting tone.
-
Drug Application: Add the desired concentration of this compound to the bath and allow it to incubate with the tissue for a period of 15-20 minutes.
-
Test Contraction: While the tissue is incubated with Mebeverine, add the same concentration of Acetylcholine (1 µM) used for the baseline contraction.
-
Data Recording: Record the amplitude of the contraction in the presence of Mebeverine.
-
Dose-Response: Wash the tissue thoroughly and allow it to recover. Repeat steps 4-6 with increasing concentrations of this compound to construct a dose-response curve.
Data Analysis
-
Measure the peak amplitude of the contraction induced by Acetylcholine in the absence (control) and presence of different concentrations of Mebeverine.
-
Express the contractile response in the presence of Mebeverine as a percentage of the control response.
-
Calculate the mean and standard error of the mean (SEM) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the Mebeverine concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of Mebeverine that inhibits 50% of the maximal contraction).
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison. The table below provides an example of how to present the results from the assay.
Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum
| Mebeverine HCl Concentration (µM) | Contraction Amplitude (g) (Mean ± SEM, n=6) | % of Control Response | % Inhibition |
| 0 (Control - ACh only) | 2.5 ± 0.2 | 100% | 0% |
| 0.1 | 2.1 ± 0.18 | 84% | 16% |
| 1.0 | 1.3 ± 0.15 | 52% | 48% |
| 10.0 | 0.6 ± 0.11 | 24% | 76% |
| 100.0 | 0.2 ± 0.05 | 8% | 92% |
Data are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a detailed protocol for an in vitro gut motility assay using this compound. The organ bath model with isolated guinea pig ileum is a robust and reproducible method for assessing the spasmolytic activity of test compounds.[15][16] The protocol can be adapted to screen novel therapeutic agents targeting gastrointestinal smooth muscle contractility, making it a valuable tool for drug discovery and development in the field of gastroenterology.
References
- 1. nbinno.com [nbinno.com]
- 2. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 3. About mebeverine - NHS [nhs.uk]
- 4. PHARMACOLOGICAL PROPERTIES OF MEBEVERINE, A SMOOTH-MUSCLE RELAXANT. | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Mebeverine - Wikipedia [en.wikipedia.org]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. iworx.com [iworx.com]
- 11. researchgate.net [researchgate.net]
- 12. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. reprocell.com [reprocell.com]
Application Note: Dissolution Testing Protocol for Mebeverine Hydrochloride Sustained-Release Capsules
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the dissolution testing of Mebeverine Hydrochloride sustained-release capsules. The methodology is synthesized from pharmacopeial guidelines and established scientific literature to ensure robustness and relevance in a drug development and quality control setting.
This compound is a musculotropic antispasmodic agent used for the symptomatic relief of irritable bowel syndrome.[1][2] Due to its relatively short biological half-life of approximately 2.5 hours, it is often formulated into sustained-release dosage forms to prolong its therapeutic effect and improve patient compliance.[1][3] Dissolution testing is a critical in-vitro test to assess the drug release characteristics of these formulations, ensuring product quality and batch-to-batch consistency.
Experimental Protocol
This protocol outlines the necessary materials, equipment, and procedures for conducting the dissolution testing of this compound sustained-release capsules.
Materials and Equipment
-
Dissolution Testing Apparatus: USP Type I (Basket) or Type II (Paddle)
-
Dissolution Vessels: 1000 mL capacity
-
Water Bath: Capable of maintaining a temperature of 37 ± 0.5°C
-
Analytical Balance
-
pH Meter
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm nylon)
-
This compound Reference Standard (RS)
-
Reagents: Hydrochloric acid (HCl), Potassium dihydrogen phosphate, Sodium hydroxide, Acetonitrile (HPLC grade), Ammonium acetate (HPLC grade), Glacial acetic acid (HPLC grade), and purified water.
Dissolution Parameters
The following table summarizes the dissolution parameters, drawing from common practices in published literature. The British Pharmacopoeia (BP) mandates a suitable dissolution test to demonstrate appropriate release but does not specify a single method, as the profile should reflect the in-vivo performance based on the manufacturer's recommended dosage schedule.[4]
| Parameter | Recommended Conditions |
| Apparatus | USP Type I (Basket) at 100 RPM or USP Type II (Paddle) at 50-100 RPM.[1] |
| Dissolution Medium | Two-stage dissolution is often employed to simulate the gastrointestinal tract: - Acid Stage: 750-900 mL of 0.1N Hydrochloric Acid (HCl) for the first 2 hours. - Buffer Stage: Adjust the pH to 6.8 or 7.4 by adding a pre-determined volume of a phosphate buffer concentrate and continue the dissolution for up to 12 hours.[1] |
| Volume | 900 mL or 1000 mL.[1] |
| Temperature | 37 ± 0.5°C |
| Sampling Times | 2, 4, 6, 8, and 12 hours.[1] |
| Sample Volume | 5-10 mL, to be replaced with an equal volume of fresh, pre-warmed dissolution medium. |
Procedure
-
Preparation of Dissolution Medium:
-
0.1N HCl: Prepare by diluting concentrated HCl with purified water.
-
Phosphate Buffer (pH 6.8 or 7.4): Prepare a concentrated phosphate buffer solution. For pH 7.4, for instance, dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH with 2N sodium hydroxide.[1]
-
-
Dissolution Test Execution:
-
Set up the dissolution apparatus according to the parameters in the table above.
-
Place one capsule in each vessel.
-
Start the apparatus and withdraw samples at the specified time points.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Sample Analysis
The concentration of this compound in the withdrawn samples can be determined using either UV-Vis Spectrophotometry or HPLC.
1. UV-Vis Spectrophotometric Method
This method is simpler but may be less specific.
-
Wavelength: Measure the absorbance at the maximum wavelength (λmax) of approximately 263 nm.[1]
-
Standard Preparation: Prepare a standard solution of this compound RS of known concentration in the dissolution medium.
-
Calculation: Calculate the percentage of drug released at each time point using a standard calibration curve or by direct comparison with the standard solution.
2. RP-HPLC Method
This method is more specific and is generally preferred. The British Pharmacopoeia suggests an HPLC method for the assay of this compound.[4]
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm). |
| Mobile Phase | A mixture of a buffer and an organic solvent. A common example is Ammonium acetate buffer (pH 5.2) and Acetonitrile in a ratio of 62:38 v/v. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 263 nm. |
| Injection Volume | 20 µL. |
| Column Temperature | 25°C. |
-
Standard Preparation: Prepare a series of standard solutions of this compound RS of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the filtered dissolution samples with the mobile phase as needed to fall within the concentration range of the standard curve.
-
Calculation: Quantify the amount of this compound in the samples by comparing the peak areas with a standard calibration curve.
Data Presentation
The cumulative percentage of drug released at each time point should be calculated and tabulated.
| Time (hours) | % Drug Released (Mean ± SD) | Acceptance Criteria |
| 2 | Data | As per product specification |
| 4 | Data | As per product specification |
| 6 | Data | As per product specification |
| 8 | Data | As per product specification |
| 12 | Data | As per product specification |
Acceptance criteria should be established based on the product's specific formulation and in-vivo data.
Experimental Workflow
Caption: Workflow for Mebeverine HCl SR Capsule Dissolution Testing.
References
Application Notes and Protocols for the Formulation of Mebeverine Hydrochloride Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the specific excipients used in the formulation of Mebeverine Hydrochloride tablets, detailing their functions and impact on the final product's characteristics. The accompanying protocols offer step-by-step methodologies for key experiments in the development and evaluation of these formulations.
Introduction to this compound and Formulation Strategies
This compound is a musculotropic antispasmodic agent that exerts a direct action on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1] It is primarily used for the symptomatic treatment of irritable bowel syndrome (IBS) and other related conditions.[1] The formulation of this compound tablets can be approached through various manufacturing techniques, including direct compression, wet granulation, and melt granulation, each offering distinct advantages depending on the desired release profile and manufacturing scale.
The selection of appropriate excipients is critical to ensure the stability, bioavailability, and manufacturability of this compound tablets. Excipients play crucial roles as binders, fillers, disintegrants, lubricants, and release-controlling agents.
Common Excipients in this compound Tablet Formulations
The choice of excipients is pivotal in developing a robust and effective this compound tablet. Both immediate-release and sustained-release formulations utilize a range of excipients to achieve the desired therapeutic effect.
Excipients for Immediate-Release Tablets
Immediate-release tablets are designed to disintegrate and release the drug rapidly in the gastrointestinal tract.
| Excipient Category | Specific Excipient Example | Typical Concentration Range (% w/w) | Function | Reference |
| Filler/Binder | Microcrystalline Cellulose (Avicel 102) | 30 - 65 | Provides bulk and aids in compression. | [2] |
| Superdisintegrant | Crospovidone | 1 - 7 | Promotes rapid tablet disintegration. | [2] |
| Binder | Povidone | 2 - 5 | Promotes granule formation and tablet cohesion. | [1] |
| Filler | Lactose Monohydrate | 10 - 85 | Common filler, provides bulk. | [1] |
| Disintegrant | Sodium Starch Glycolate | 2 - 8 | Facilitates tablet disintegration. | [1] |
| Lubricant | Magnesium Stearate | 0.25 - 2 | Reduces friction during tablet ejection. | [3] |
| Glidant | Talc | 1 - 2 | Improves powder flow. | [3] |
Excipients for Sustained-Release Tablets
Sustained-release formulations are designed to release the drug over an extended period, reducing dosing frequency and improving patient compliance.
| Excipient Category | Specific Excipient Example | Typical Concentration Range (% w/w) | Function | Reference |
| Rate-Controlling Polymer | Hydroxypropyl Methylcellulose (HPMC K100) | 10 - 40 | Forms a hydrophilic matrix to control drug release. | [3] |
| Rate-Controlling Polymer | Ethyl Cellulose | 5 - 20 | Forms a hydrophobic matrix or coating to retard drug release. | [4] |
| Hydrophobic Matrix Former | Hydrogenated Castor Oil | 10 - 30 | Creates a waxy matrix for sustained release. | [5] |
| Hydrophilic Binder/Pore Former | Polyethylene Glycol (PEG 6000) | 5 - 15 | Can act as a binder and a pore former in melt granulation. | [5] |
| pH-Dependent Polymer | Eudragit L100 / S100 | 5 - 15 | Used for enteric coating to target drug release in the intestine. | [6] |
| Filler | Microcrystalline Cellulose | 20 - 50 | Provides bulk and good compressibility. | [7] |
| Lubricant | Magnesium Stearate | 0.5 - 2 | Ensures smooth tablet manufacturing. | [3] |
Experimental Protocols
The following protocols outline the standard procedures for the formulation and evaluation of this compound tablets.
Protocol for Tablet Formulation by Direct Compression
Direct compression is a streamlined process that avoids the use of granulation liquids and heat.
Materials and Equipment:
-
This compound
-
Selected fillers, binders, disintegrants, and lubricants
-
Sieve shaker with appropriate mesh sizes
-
Blender (e.g., V-blender)
-
Tablet press (single-punch or rotary)
Procedure:
-
Sieving: Pass this compound and all excipients (except the lubricant) through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and break up any agglomerates.
-
Blending: Transfer the sieved materials into a blender and mix for 15-20 minutes to achieve a homogenous powder blend.
-
Lubrication: Add the sieved lubricant (e.g., Magnesium Stearate) to the powder blend and mix for an additional 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a tablet press set to the desired tablet weight, hardness, and thickness.
Protocol for Tablet Formulation by Wet Granulation
Wet granulation is a widely used method to improve the flowability and compressibility of the powder mixture.
Materials and Equipment:
-
This compound
-
Selected fillers and disintegrants
-
Binder solution (e.g., Povidone in purified water or alcohol)
-
High-shear mixer/granulator or planetary mixer
-
Drying oven or fluid bed dryer
-
Milling equipment (e.g., oscillating granulator)
-
Blender
-
Tablet press
Procedure:
-
Dry Mixing: Mix the this compound and intragranular excipients (fillers, a portion of the disintegrant) in a granulator for 5-10 minutes.
-
Granulation: Slowly add the binder solution to the powder mixture while mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a coarse screen to produce wet granules.
-
Drying: Dry the wet granules in an oven or a fluid bed dryer until the desired moisture content is achieved (typically 1-3%).
-
Dry Milling: Mill the dried granules to the desired particle size distribution.
-
Final Blending: Blend the milled granules with the extragranular excipients (remaining disintegrant, lubricant, and glidant) in a blender for 5-10 minutes.
-
Compression: Compress the final blend into tablets.
Protocol for In-Vitro Dissolution Testing
Dissolution testing is a critical quality control test to ensure batch-to-batch consistency and to predict the in-vivo performance of the drug product.
Apparatus:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
UV-Vis Spectrophotometer
Reagents:
-
Dissolution Medium: Typically 0.1 N Hydrochloric Acid (HCl) for immediate-release tablets or a sequence of pH changes (e.g., 0.1 N HCl for 2 hours followed by phosphate buffer pH 6.8) for sustained-release formulations.[4][8]
Procedure:
-
Prepare 900 mL of the specified dissolution medium and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5 °C.
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus at the specified rotation speed (e.g., 100 RPM for Apparatus 1).[9]
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound (approximately 263 nm).[8]
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Tablet Hardness and Friability Testing
These tests evaluate the mechanical strength of the tablets.
3.4.1. Hardness Test
Apparatus:
-
Tablet hardness tester
Procedure:
-
Place a single tablet diametrically between the platens of the hardness tester.
-
Start the tester, which applies a compressive force to the tablet.
-
Record the force required to fracture the tablet.
-
Repeat the test for a representative sample of tablets (e.g., 10 tablets) and calculate the average hardness.
3.4.2. Friability Test
Apparatus:
-
Friability tester (Roche friabilator)
Procedure:
-
Take a sample of tablets (for tablets with a unit weight ≤ 650 mg, take a sample as close as possible to 6.5 g; for tablets > 650 mg, take 10 tablets).[10]
-
Carefully dedust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at 25 ± 1 rpm.[10]
-
Remove the tablets, carefully dedust them, and accurately weigh the sample again (W_final).
-
Calculate the percentage friability using the following formula: % Friability = [(W_initial - W_final) / W_initial] x 100
-
A maximum weight loss of not more than 1.0% is generally considered acceptable.[10]
Visualizations
Experimental Workflow for this compound Tablet Formulation
Caption: Workflow for Mebeverine HCl tablet formulation and testing.
Proposed Mechanism of Action of this compound
Caption: Cellular mechanism of this compound on smooth muscle.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijirt.org [ijirt.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. ijrpb.com [ijrpb.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. CA2013977A1 - Mebeverine dosage form - Google Patents [patents.google.com]
- 8. pjps.pk [pjps.pk]
- 9. saudijournals.com [saudijournals.com]
- 10. usp.org [usp.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mebeverine Hydrochloride Peak Tailing in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing of Mebeverine Hydrochloride in reverse-phase High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reverse-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like this compound is the interaction between the protonated analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase plays a critical role in controlling the peak shape. At a higher pH, the silanol groups on the silica surface become more ionized (negatively charged), leading to stronger ionic interactions with the positively charged Mebeverine molecule, which exacerbates peak tailing.[4] Conversely, at a lower pH (typically below 3), the silanol groups are protonated and less likely to interact with the basic analyte, resulting in a more symmetrical peak.[5]
Q3: Can the choice of HPLC column influence peak tailing for this compound?
A3: Absolutely. Modern, high-purity silica columns that are "end-capped" are highly recommended for analyzing basic compounds. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, significantly reducing the sites available for secondary interactions and thus minimizing peak tailing.[1]
Q4: What is the role of the buffer in the mobile phase when analyzing this compound?
A4: A buffer is essential for maintaining a stable pH throughout the analysis. Fluctuations in pH can lead to inconsistent retention times and poor peak shapes. Additionally, the buffer ions can compete with the analyte for interaction with the residual silanol groups, further improving peak symmetry.
Q5: Can extra-column effects contribute to the peak tailing of this compound?
A5: Yes, extra-column volume, which includes the volume of the injector, detector flow cell, and connecting tubing, can cause band broadening and lead to peak tailing. It is crucial to minimize this volume by using tubing with a small internal diameter and ensuring all connections are properly fitted.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Initial Assessment and Diagnosis
A logical workflow can help pinpoint the source of peak tailing. The following diagram illustrates a typical troubleshooting path:
Caption: Troubleshooting workflow for this compound peak tailing.
Impact of Mobile Phase pH and Buffer Composition
As established, mobile phase pH is a critical parameter. The following table summarizes the expected impact of pH adjustments on the peak shape of this compound. This data is based on a study that varied the mobile phase pH and observed the effect on the tailing factor and theoretical plates.[6][7]
| Mobile Phase pH | Tailing Factor (Asymmetry) | Theoretical Plates | Expected Peak Shape |
| 5.4 | 1.42 | 8451 | Significant Tailing |
| 5.2 | 1.5 | 8900 | Moderate Tailing |
| 5.0 | 1.5 | 8914 | Moderate Tailing |
| < 3.0 (recommended) | Approaching 1.0 | High | Symmetrical |
Note: The optimal pH for minimizing peak tailing of basic compounds is generally at or below 3.0, where silanol groups are fully protonated.[5]
The following diagram illustrates the relationship between mobile phase pH and silanol interactions:
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
Experimental Protocols
Protocol 1: Mobile Phase Preparation to Minimize Peak Tailing
Objective: To prepare a mobile phase that minimizes silanol interactions and improves the peak shape of this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or formic acid
-
Buffer salt (e.g., potassium phosphate monobasic or ammonium formate)
Procedure:
-
Aqueous Phase Preparation:
-
Dissolve the chosen buffer salt in HPLC grade water to the desired concentration (e.g., 20 mM).
-
Adjust the pH of the aqueous solution to the target value (e.g., pH 2.5-3.0) using phosphoric acid or formic acid. Use a calibrated pH meter for accurate measurement.
-
-
Mobile Phase Mixing:
-
Mix the prepared aqueous phase with the organic modifier (acetonitrile or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).
-
Ensure the final mixture is homogenous.
-
-
Degassing:
-
Degas the final mobile phase using a suitable method such as sonication, vacuum filtration, or helium sparging to remove dissolved gases, which can cause baseline noise and pump problems.
-
Protocol 2: Column Washing and Regeneration for Basic Compound Analysis
Objective: To clean and regenerate a reverse-phase column that has been used for the analysis of basic compounds like this compound and is showing signs of contamination (e.g., increased backpressure, peak tailing).
Materials:
-
HPLC grade water
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade isopropanol
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Reverse the column direction. This helps to flush strongly retained contaminants from the column inlet frit.
-
Washing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min).
-
Step 1: Water (20 column volumes): To remove buffer salts and other polar contaminants.
-
Step 2: Methanol (20 column volumes): To remove moderately polar contaminants.
-
Step 3: Acetonitrile (20 column volumes): To remove a broader range of organic contaminants.
-
Step 4: Isopropanol (10 column volumes): A stronger organic solvent to remove strongly retained non-polar contaminants.
-
-
Re-equilibration:
-
Return the column to the normal flow direction.
-
Flush the column with the mobile phase without the buffer (e.g., water:acetonitrile mixture) for at least 20 column volumes.
-
Finally, equilibrate the column with the initial mobile phase (including buffer) until a stable baseline is achieved.
-
Column Volume Calculation: The volume of a column can be estimated using the formula: V = πr²L, where r is the internal radius and L is the length of the column. For a standard 4.6 mm x 150 mm column, the volume is approximately 2.5 mL.
Protocol 3: Diagnosing and Minimizing Extra-Column Volume
Objective: To determine if extra-column volume is contributing to peak tailing and to take steps to minimize it.
Procedure:
-
Diagnosis:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a small volume of a standard compound (e.g., caffeine or uracil) dissolved in the mobile phase.
-
The resulting peak width is an indicator of the extra-column band broadening in your system. A broad peak suggests significant extra-column volume.
-
-
Minimization:
-
Tubing: Use PEEK tubing with the smallest practical internal diameter (e.g., 0.125 mm or 0.005 inches) for all connections between the injector, column, and detector. Keep the tubing length as short as possible.
-
Fittings: Ensure all fittings are correctly made and tightened to avoid dead volumes.
-
Flow Cell: If possible, use a detector with a low-volume flow cell, especially when working with narrow-bore columns.
-
References
Optimization of mobile phase for Mebeverine Hydrochloride chiral separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral separation of Mebeverine Hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chiral separation of Mebebeverine Hydrochloride, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Enantiomeric Resolution | Inappropriate mobile phase composition. | Adjust the ratio of the organic modifier (e.g., isopropyl alcohol, methanol) to the non-polar solvent (e.g., n-hexane). A systematic variation of the solvent ratios can significantly impact selectivity.[1][2] |
| Incorrect choice of mobile phase additive. | The addition of a basic additive like triethylamine (TEA) or diethylamine (DEA) is often crucial for good peak shape and resolution of basic compounds like Mebeverine. Experiment with the concentration of the additive (typically 0.1-0.2%).[1][2][3] | |
| Suboptimal pH of the mobile phase (in reversed-phase). | For reversed-phase separations, the pH of the aqueous component of the mobile phase can influence the ionization state of Mebeverine and its interaction with the stationary phase. Adjusting the pH, for instance to 4.6 with ammonium bicarbonate, has been shown to improve peak shape and resolution.[2] | |
| Peak Tailing or Asymmetry | Secondary interactions with the stationary phase. | The use of basic additives like TEA or DEA can minimize peak tailing by competing with the analyte for active sites on the silica surface of the chiral stationary phase.[1][2] |
| Inadequate mobile phase pH (in reversed-phase). | An unsuitable pH can lead to poor peak shape. Optimization of the mobile phase pH is recommended to ensure a consistent and appropriate ionization state of the analyte.[2] | |
| Long Retention Times | Mobile phase has low elution strength. | Increase the proportion of the stronger eluting solvent in the mobile phase. For example, in normal-phase chromatography, increasing the percentage of isopropyl alcohol in n-hexane will decrease retention times.[1][3] In reversed-phase, increasing the organic modifier (e.g., methanol) concentration can shorten the run time.[2] |
| Low flow rate. | While a lower flow rate can sometimes improve resolution, it will also increase the analysis time. A balance must be struck. Flow rates around 1.0-1.2 mL/min are commonly used.[2] | |
| Irreproducible Results | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the precise measurement of all components and thorough mixing. The use of a filtered and degassed mobile phase is critical.[4] |
| Column equilibration. | The chiral stationary phase may require a longer equilibration time with the mobile phase to achieve stable and reproducible retention times. | |
| "Memory effect" on the column. | Previous analyses using different mobile phase additives can leave residues on the stationary phase, affecting subsequent separations. Flushing the column with an appropriate solvent, like dimethylformamide (for immobilized columns), can help 'reset' the stationary phase.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) used for this compound separation?
A1: Polysaccharide-based CSPs are widely used and have shown excellent enantioselectivity for this compound. Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)) and Phenomenex Lux Cellulose-1 are frequently reported in the literature to achieve successful chiral separations.[1][2]
Q2: What is a typical starting mobile phase for the chiral separation of this compound in normal-phase mode?
A2: A common starting point for normal-phase separation is a mixture of n-hexane, a polar organic modifier like isopropyl alcohol (IPA), and a basic additive. A typical composition is n-hexane:isopropyl alcohol:triethylamine (90:9.9:0.1 v/v/v).[1][6] The ratio of n-hexane to IPA is a critical parameter to adjust for optimizing resolution and retention time.
Q3: Can this compound enantiomers be separated using reversed-phase HPLC?
A3: Yes, reversed-phase methods have been successfully developed. These methods often utilize a polysaccharide-based chiral column and a mobile phase consisting of an organic solvent (like methanol or acetonitrile), an aqueous buffer (such as ammonium bicarbonate), and a basic additive (like diethylamine).[2]
Q4: Why is a basic additive like triethylamine (TEA) or diethylamine (DEA) often included in the mobile phase?
A4: Mebeverine is a basic compound. The addition of a small amount of a basic modifier like TEA or DEA to the mobile phase is crucial for obtaining symmetrical peak shapes and improving resolution. These additives compete with the analyte for residual silanol groups on the stationary phase, thereby reducing undesirable secondary interactions that can lead to peak tailing.[1][2]
Q5: How does the mobile phase pH affect the separation in reversed-phase mode?
A5: In reversed-phase chromatography, the pH of the mobile phase influences the ionization state of this compound. Controlling the pH is essential for achieving reproducible retention times and optimal peak shapes. For example, a pH of 4.6 has been shown to provide good peak shape and tailing factor.[2]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide and FAQs.
Normal-Phase HPLC Method [1][6]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Column: Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)).
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol, and triethylamine in a ratio of 90:9.9:0.1 (v/v/v).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 263 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Reversed-Phase HPLC Method [2]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Column: Phenomenex Lux Cellulose-1 (250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% diethylamine in methanol, 20mM ammonium bicarbonate (pH adjusted to 4.6 with trifluoroacetic acid), and 0.1% diethylamine in isopropyl alcohol in a ratio of 55:15:30 (v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 219 nm.
-
Sample Preparation: Prepare the standard stock solution by dissolving 10 mg of racemic this compound in 10 ml of methanol. Further dilutions are made with the mobile phase.[2]
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for the chiral separation of this compound.
Caption: Workflow for Mobile Phase Optimization.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues encountered during the chiral separation of this compound.
References
- 1. A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. Fiber-based liquid-phase micro-extraction of mebeverine enantiomers followed by chiral high-performance liquid chromatography analysis and its application to pharmacokinetics study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Mebeverine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Mebeverine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is this compound most likely to degrade?
A1: Based on current literature, this compound is most susceptible to degradation under alkaline (base hydrolysis) conditions.[1][2][3][4] It shows comparatively greater stability under acidic, oxidative, thermal, and photolytic stress.[1][2][3][4]
Q2: What are the primary degradation products of this compound?
A2: The primary degradation of this compound involves the hydrolysis of the ester linkage, yielding two main products: Mebeverine alcohol and Veratric acid.
Q3: What is a suitable analytical technique for monitoring the degradation of this compound?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed and effective techniques.[2][3][4][5] These methods can separate this compound from its degradation products, allowing for accurate quantification.
Q4: How can I ensure the complete separation of this compound from its degradation products in my chromatogram?
A4: Method development and validation are crucial. Key parameters to optimize include the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile and a buffer like potassium phosphate), flow rate, and detector wavelength (typically around 225 nm or 263 nm).[2][3]
Q5: What is a typical concentration of this compound to use for forced degradation studies?
A5: A common starting concentration for the drug substance in forced degradation studies is around 500 µg/mL to 1 mg/mL.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic conditions. | This compound is relatively stable in acidic media. The stress conditions may not be harsh enough. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), elevate the temperature (e.g., reflux), or prolong the exposure time.[5] |
| Co-elution of peaks in the chromatogram. | The analytical method lacks sufficient resolution to separate the parent drug from its degradation products or impurities. | Optimize the HPLC/UPLC method. This may involve adjusting the mobile phase gradient, changing the pH of the mobile phase, using a different column, or modifying the flow rate. |
| Poor peak shape (e.g., tailing, fronting). | Issues with the analytical column, mobile phase pH, or sample solvent. | Ensure the column is properly conditioned and not overloaded. Check that the mobile phase pH is appropriate for the analyte's pKa. The sample solvent should be compatible with the mobile phase. |
| Mass balance is not within the acceptable range (typically 95-105%). | All degradation products are not being detected or quantified. This could be due to non-chromophoric degradants, volatile degradants, or degradants that are strongly retained on the column. | Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector. Analyze the headspace for volatile compounds. Adjust the mobile phase to elute any strongly retained compounds. |
| Inconsistent or irreproducible degradation results. | Variability in experimental conditions such as temperature, reagent concentration, or exposure time. | Tightly control all experimental parameters. Use calibrated equipment and ensure accurate preparation of all solutions. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent/Parameter | Concentration/Level | Temperature | Duration | % Degradation | No. of Degradation Products | Reference |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | Room Temp | 3 hours | 0.42% | Not specified | [1] |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 M | Reflux | 1 hour | Significant Degradation | 1 Major, 1 Minor | [5] |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | Room Temp | 3 hours | 0% | 0 | [1] |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | Room Temp | 6 hours | Significant Degradation | 1 Major, 1 Minor | [5] |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 30% | 70°C | 24 hours | Significant Degradation | Multiple Minor | [5] |
| Thermal | Dry Heat | 90°C | 7 days | Stable | 0 | [5] | |
| Photolytic | UV Light | 254 nm | Ambient | Not Specified | Stable | 0 | [2] |
| Neutral Hydrolysis | Water | - | Reflux | 48 hours | Minor Degradation | 1 Major, 1 Minor | [5] |
Experimental Protocols
Acidic Degradation
-
Preparation: Accurately weigh and dissolve this compound in 0.1 M or 1 M hydrochloric acid to achieve a final concentration of 500 µg/mL.[5]
-
Stress Condition:
-
For milder stress, keep the solution at room temperature.
-
For more stringent stress, reflux the solution.[5]
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 3, 6, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of sodium hydroxide.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC or UPLC method.
Alkaline Degradation
-
Preparation: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 500 µg/mL.[5]
-
Stress Condition: Maintain the solution at room temperature.[5]
-
Sampling: Collect aliquots at specified time points.
-
Neutralization: Promptly neutralize the samples with an equivalent amount of hydrochloric acid.
-
Analysis: Dilute the neutralized sample with the mobile phase and inject it into the chromatography system.
Oxidative Degradation
-
Preparation: Prepare a solution of this compound in 3% to 30% hydrogen peroxide to a concentration of 500 µg/mL.[5]
-
Stress Condition: Keep the solution at room temperature or heat to 70°C for accelerated degradation.[5]
-
Sampling: Take samples at various time intervals.
-
Analysis: Dilute the samples with the mobile phase and analyze immediately.
Thermal Degradation
-
Preparation: Place the solid drug powder in a petri dish or a suitable container.
-
Stress Condition: Expose the sample to dry heat in an oven at a temperature such as 90°C for a specified period (e.g., 7 days).[5]
-
Sample Preparation for Analysis: After the exposure period, allow the sample to cool to room temperature. Prepare a solution of a known concentration in the mobile phase.
-
Analysis: Analyze the solution by HPLC or UPLC.
Photolytic Degradation
-
Preparation: Expose the solid drug substance or a solution of the drug to a light source.
-
Stress Condition: The light source should provide a combination of UV and visible light, as per ICH Q1B guidelines.
-
Sample Preparation for Analysis: If a solid was used, dissolve it to a known concentration. If a solution was used, it can be directly analyzed after appropriate dilution.
-
Analysis: Analyze using a validated chromatographic method.
Visualizations
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Mebeverine Hydrochloride Degradation Products by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and troubleshooting of Mebeverine Hydrochloride and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation of this compound involves the hydrolysis of its ester linkage, yielding two main products: Mebeverine Alcohol (MAL) and Veratric Acid. Further degradation and metabolism can lead to the formation of Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC).
Q2: Under which conditions is this compound most likely to degrade?
A2: this compound is particularly susceptible to degradation under alkaline, acidic, and oxidative stress conditions.[1][2] Some studies indicate that it is relatively stable under photolytic and thermal stress.
Q3: What is the principal degradation pathway for this compound?
A3: The principal degradation pathway is the hydrolysis of the ester functional group, which cleaves the molecule into Mebeverine Alcohol and Veratric Acid. A visual representation of this pathway is provided in the "Degradation Pathway of this compound" diagram below.
Q4: Are there established LC-MS methods for the analysis of this compound and its degradation products?
A4: Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods coupled with mass spectrometry have been developed. These methods can effectively separate this compound from its degradation products. Detailed experimental protocols are provided in this guide.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound.
Q1: I am observing poor peak shapes (tailing or fronting) for Mebeverine and its degradation products. What are the possible causes and solutions?
A1: Poor peak shapes can arise from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is similar to or weaker than the initial mobile phase conditions.
-
Column Degradation: Over time, the column's stationary phase can degrade, or the column frit can become blocked, leading to peak tailing. If you suspect column degradation, try flushing the column or replacing it.
-
Secondary Interactions: Residual silanols on the column can interact with the basic nitrogen in Mebeverine, causing peak tailing. Ensure the mobile phase pH is appropriate to suppress these interactions, often by using a buffer.
Q2: I am experiencing retention time shifts during my analytical run. What should I check?
A2: Retention time variability can be caused by:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and is well-mixed. For gradient elution, ensure the pump is delivering the correct proportions.
-
Fluctuations in Column Temperature: A stable column temperature is crucial for reproducible retention times. Verify that your column oven is maintaining the set temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Leaks in the System: Check for any leaks in the LC system, as this can affect the flow rate and pressure, leading to retention time shifts.
Q3: My MS signal intensity is low or inconsistent. What troubleshooting steps can I take?
A3: Low or inconsistent signal intensity can be due to:
-
Ion Source Contamination: The electrospray ionization (ESI) source can become contaminated over time. Clean the ion source according to the manufacturer's instructions.
-
Improper Ionization Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, for Mebeverine and its degradation products.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analytes. Improve your sample preparation method to remove interfering substances.
-
Mobile Phase Additives: Ensure the mobile phase additives (e.g., formic acid, ammonium acetate) are at an optimal concentration for ionization.
Q4: I am observing ghost peaks in my chromatogram. What is their likely source?
A4: Ghost peaks can originate from:
-
Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a needle wash step and inject a blank solvent after a high-concentration sample to check for carryover.
-
Contaminated Mobile Phase or System: Contaminants in the mobile phase or build-up in the LC system can lead to ghost peaks. Use high-purity solvents and regularly flush the system.
-
Degradation of the Analyte in the Autosampler: If the sample is unstable in the autosampler vial, it can degrade over time, leading to the appearance of new peaks.
Caption: A logical workflow for troubleshooting common LC-MS issues.
Experimental Protocols
1. Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing the degradation of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at room temperature or reflux for a specified period (e.g., 1 hour).[1]
-
After incubation, neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for LC-MS analysis.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a specified period (e.g., 6 hours).[1]
-
After incubation, neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Incubate the solution at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).[1]
-
Dilute the final solution with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at a high temperature (e.g., 70°C) for a specified duration.
-
Dissolve the heat-treated sample in a suitable solvent and dilute it for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Analyze the solution by LC-MS.
-
2. LC-MS/MS Analysis Protocol
This is a general LC-MS/MS method that can be adapted for the analysis of this compound and its degradation products.
-
Liquid Chromatography System:
-
Column: A reversed-phase C18 column (e.g., Symmetry C18, 4.6 mm x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mM KH₂PO₄ or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for instance, 30°C.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for Mebeverine and its degradation products.
-
Scan Mode: Full scan mode can be used for initial identification of degradation products. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is preferred for higher sensitivity and selectivity.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation
Table 1: Identified Degradation Products of this compound
| Analyte | Abbreviation | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Degradation Pathway |
| Mebeverine | MBV | 430.2578 | 121.0685, 149.0993 | - |
| Mebeverine Alcohol | MAL | - | - | Hydrolysis |
| Veratric Acid | - | - | - | Hydrolysis |
| Mebeverine Acid | MAC | 280.1907 | - | Oxidation |
| Desmethylmebeverine Acid | DMAC | 266.1751 | - | Demethylation, Oxidation |
Note: The m/z values are based on available literature and may vary slightly depending on the instrument and experimental conditions.
Table 2: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation Observed | % Degradation (if available) |
| Acidic Hydrolysis | 1 M HCl | 1 hour (reflux) | Yes[1] | Data not specified |
| Alkaline Hydrolysis | 0.1 M NaOH | 6 hours (room temp) | Yes[1] | Data not specified |
| Oxidative | 30% H₂O₂ | 24 hours (70°C) | Yes[1] | Significant degradation observed |
| Thermal | 70°C | - | Stable | Not significant |
| Photolytic | UV light (254 nm) | - | Stable | Not significant |
The percentage of degradation can vary significantly based on the exact experimental conditions (temperature, concentration, duration of exposure).
Visualizations
Caption: The primary degradation pathway of this compound.
References
Overcoming poor compressibility in direct compression of Mebeverine tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the direct compression of Mebeverine hydrochloride (HCl) tablets, specifically focusing on overcoming its poor compressibility.
Troubleshooting Guides
Issue: Poor Powder Flowability of Mebeverine HCl Blend
Q1: My Mebeverine HCl powder blend is showing poor flow properties (high Angle of Repose, Carr's Index, and Hausner Ratio). What are the potential causes and how can I improve it?
A1: Poor flowability of the powder blend is a common issue in direct compression and can lead to weight variation and content uniformity problems in the final tablets.
Potential Causes:
-
Inherent Properties of Mebeverine HCl: Mebeverine HCl can exhibit poor flow characteristics due to its particle shape, size, and surface properties.
-
High Drug Loading: A high percentage of the active pharmaceutical ingredient (API) in the formulation can dominate the blend's properties, leading to poor flow.
-
Inadequate Excipient Selection: The chosen fillers, binders, and other excipients may not have the optimal characteristics to compensate for the poor flow of the API.
-
Excessive Fine Particles: A high proportion of fine particles in the powder blend can increase cohesiveness and reduce flowability.
Solutions:
-
Optimize Excipient Selection:
-
Incorporate Flow Enhancers: Utilize excipients known for their excellent flow properties, such as silicified microcrystalline cellulose (e.g., Prosolv® SMCC) or co-processed excipients.[1]
-
Use Glidants: Add a glidant like colloidal silicon dioxide to the formulation. Glidants work by reducing inter-particle friction.
-
-
Particle Size Engineering:
-
Granulation: While the goal is direct compression, a dry granulation (roller compaction) or wet granulation step can be employed to create denser granules with improved flowability.[2]
-
-
Process Adjustments:
-
Optimize Blending: Ensure a homogenous mixture without excessive blending time, which can lead to the generation of fines.
-
Issue: Low Tablet Hardness and High Friability
Q2: The compressed Mebeverine HCl tablets are too soft and show high friability, even at high compression forces. What could be the reason and what are the recommended solutions?
A2: Insufficient tablet hardness and high friability indicate poor compressibility and binding properties of the powder blend.
Potential Causes:
-
Poor Compressibility of Mebeverine HCl: The API itself may not form strong bonds under compression.
-
Inadequate Binder: The selected binder may not be effective at the concentration used, or it may not be suitable for direct compression.
-
Lubricant Over-blending: Excessive mixing time after the addition of a lubricant (like magnesium stearate) can coat the particles, hindering proper bonding.
Solutions:
-
Formulation Optimization:
-
Select High-Compressibility Excipients: Incorporate directly compressible excipients with good binding properties, such as microcrystalline cellulose (MCC) (e.g., Avicel® PH-102), which is known to improve tablet hardness.[3][4]
-
Use a Stronger Binder: Consider using a binder specifically designed for direct compression.
-
Optimize Lubricant Concentration and Blending Time: Reduce the lubricant blending time to the minimum required to achieve adequate lubrication and prevent sticking.
-
-
Process Parameter Adjustment:
-
Increase Compression Force: While you may have tried this, ensure your tablet press is properly calibrated. There is an optimal compression force beyond which tablet hardness may not increase and could even decrease.
-
Decrease Tablet Press Speed: A slower press speed allows for more dwell time, which can improve particle bonding and tablet hardness.[1]
-
Issue: Sticking and Picking During Compression
Q3: I am experiencing sticking of the powder to the punch faces and picking of embossed logos during the compression of Mebeverine HCl tablets. How can I resolve this?
A3: Sticking and picking are common issues, particularly with formulations that may have some moisture content or are not adequately lubricated.[5][6]
Potential Causes:
-
Excess Moisture: The powder blend may have a high moisture content.[5]
-
Inadequate Lubrication: The amount of lubricant may be insufficient, or it may not be effectively distributed.[5]
-
Punch Face Issues: Scratches or other imperfections on the punch faces can promote sticking.
-
Formulation Characteristics: Certain excipients can be more prone to sticking.
Solutions:
-
Control Moisture Content:
-
Ensure that all raw materials are properly dried and that the manufacturing environment has controlled humidity.
-
-
Optimize Lubrication:
-
Increase the concentration of the lubricant (e.g., magnesium stearate) in small increments.
-
Ensure proper blending of the lubricant for uniform distribution.
-
-
Tooling and Press adjustments:
-
Inspect and polish the punch faces to ensure they are smooth.
-
Consider using specialized tooling with non-stick coatings.
-
Increase the compression force, as this can sometimes reduce sticking by creating a more robust tablet.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical pre-compression parameters I should target for a good Mebeverine HCl direct compression formulation?
A1: For a successful direct compression formulation, you should aim for the following pre-compression powder characteristics:
-
Angle of Repose (θ): ≤ 35° (indicates good to fair flow)
-
Carr's Index (%): ≤ 21% (indicates good to fair flow and compressibility)
-
Hausner Ratio: ≤ 1.25 (indicates good to fair flowability)
Q2: Which excipients are commonly used to improve the compressibility of Mebeverine HCl in direct compression?
A2: Several excipients can be used to enhance the compressibility of Mebeverine HCl formulations. Commonly used excipients include:
-
Fillers/Binders: Microcrystalline cellulose (MCC) is a popular choice due to its excellent compressibility and binding properties.[3][4] Directly compressible mannitol can also be used.[7]
-
Superdisintegrants: Crospovidone and croscarmellose sodium are often included to ensure rapid tablet disintegration.[3][4]
-
Glidants: Colloidal silicon dioxide is frequently added to improve powder flow.
-
Lubricants: Magnesium stearate is a common lubricant used to prevent sticking to the punches and dies.
Q3: Can I use co-processed excipients for Mebeverine HCl direct compression?
A3: Yes, co-processed excipients are an excellent choice for improving the flow and compressibility of challenging APIs like Mebeverine HCl. These excipients are engineered to have superior functionality compared to simple physical mixtures of the individual components.
Q4: What are the critical quality attributes for Mebeverine HCl tablets that I should monitor?
A4: The critical quality attributes for Mebeverine HCl tablets include:
-
Weight Variation: To ensure dose uniformity.
-
Hardness: To ensure the tablets can withstand handling and transportation. A typical range is 4-8 kg/cm ².
-
Friability: Should be less than 1% to indicate good mechanical strength.
-
Disintegration Time: For immediate-release tablets, this is typically required to be within 15 minutes.[3]
-
Drug Content (Assay): To ensure the tablets contain the correct amount of the active ingredient, typically within 95-105% of the label claim.[3]
-
Dissolution: To ensure the drug is released from the tablet in a timely manner.
Data Presentation
Table 1: Pre-compression Parameters of Mebeverine HCl Powder Blends from Formulation Studies
| Formulation ID | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Reference |
| F1 | 52.38 ± 0.85 | 28.19 ± 1.58 | 1.41 ± 0.02 | [3] |
| F2 | 27.58 ± 1.23 | 9.71 ± 0.59 | 1.08 ± 0.021 | [3] |
| F3 | 41.25 ± 0.96 | 23.45 ± 1.29 | 1.31 ± 0.01 | [3] |
| F4 | 32.19 ± 1.03 | 14.88 ± 0.88 | 1.17 ± 0.03 | [3] |
| F-1 (Core Tablet) | 36.4 ± 0.4 | 27.3 ± 0.01 | 1.36 ± 0.03 | [8] |
| F-6 (Core Tablet) | 28.34 ± 1.76 | 20.4 ± 5.67 | 1.19 ± 0.122 | [8] |
Table 2: Post-compression Parameters of Mebeverine HCl Tablets from Formulation Studies
| Formulation ID | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (min) | Drug Release (%) | Reference |
| F2 | 4.2 | 0.77 | 6 | 102.32 ± 0.07 (at 45 min) | [3] |
| F4 | 5.1 | 0.69 | 8 | 101.89 ± 0.11 (at 45 min) | [3] |
| F6 | 4.8 | 0.58 | 7 | 101.03 ± 0.34 (at 45 min) | [3] |
| F-3 (Core Tablet) | 3.21 ± 0.11 | 0.52 ± 0.011 | < 3 | Not specified | [8] |
| F-6 (Core Tablet) | 3.11 ± 0.17 | 0.61 ± 0.013 | < 3 | Not specified | [8] |
Experimental Protocols
Determination of Angle of Repose
-
Apparatus: Funnel with a specified orifice diameter, stand, and a flat surface with a fixed diameter base.
-
Methodology:
-
Place the funnel in the stand, ensuring the orifice is at a fixed height above the flat surface.
-
Carefully pour the powder blend through the funnel until the apex of the powder cone reaches the tip of the funnel.
-
Measure the height (h) of the powder cone and the radius (r) of the base.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Calculation of Carr's Index and Hausner Ratio
-
Apparatus: Graduated cylinder, tapping device.
-
Methodology:
-
Gently pour a known weight of the powder blend into the graduated cylinder and record the unsettled apparent volume (V₀) to determine the bulk density (Weight/V₀).
-
Place the graduated cylinder in the tapping device and tap it for a specified number of times (e.g., 100, 500, 1250 taps) until there is no further change in volume.
-
Record the final tapped volume (Vf) to determine the tapped density (Weight/Vf).
-
Calculate Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Calculate Hausner Ratio = Tapped Density / Bulk Density.
-
Tablet Hardness Test
-
Apparatus: Tablet hardness tester.
-
Methodology:
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Start the tester, which applies a compressive force to the tablet.
-
Record the force (in kilograms or Newtons) required to break the tablet.
-
Repeat the test for a representative sample of tablets (e.g., 10 tablets) and calculate the average hardness.
-
Tablet Friability Test
-
Apparatus: Friabilator with a drum.
-
Methodology:
-
Take a sample of tablets (for tablets with a unit weight ≤ 650 mg, take a sample as close as possible to 6.5 g; for tablets > 650 mg, use 10 tablets) and accurately weigh them (W_initial).
-
Place the tablets in the friabilator drum and rotate it 100 times at 25 ± 1 rpm.[9]
-
Remove the tablets, carefully de-dust them, and accurately re-weigh them (W_final).
-
Calculate the percentage friability = [(W_initial - W_final) / W_initial] x 100. A maximum weight loss of not more than 1.0% is generally considered acceptable.[9]
-
Tablet Disintegration Test
-
Apparatus: Disintegration test apparatus with a basket-rack assembly.[2]
-
Methodology:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in the specified liquid medium (e.g., 0.1 N HCl or water) maintained at 37 ± 2 °C.[2]
-
Operate the apparatus for the time specified in the monograph (typically 15 minutes for uncoated tablets).
-
Observe the tablets. Complete disintegration is achieved when no residue, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[2]
-
Visualizations
Caption: Troubleshooting workflow for poor compressibility in Mebeverine HCl tablets.
Caption: Relationship between formulation variables and tablet quality attributes.
References
- 1. torontech.com [torontech.com]
- 2. usp.org [usp.org]
- 3. pjps.pk [pjps.pk]
- 4. Formulation development of directly compressible mebevarine tablets using superdisintegrant: A way to investigate quality atributes, in vitro release kinetics and stability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Tablet Press Operation — Part 2. Sticking and Picking: Some Causes and… | by Mike Tousey | Medium [medium.com]
- 7. Disintegration | USP [usp.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. usp.org [usp.org]
Preventing dose dumping in Mebeverine Hydrochloride modified-release pellets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Mebeverine Hydrochloride modified-release pellets. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development and experimentation, with a focus on preventing dose dumping.
Frequently Asked Questions (FAQs)
Q1: What is dose dumping and why is it a critical concern for this compound modified-release pellets?
A1: Dose dumping is the unintended, rapid release of a large portion of the drug from a modified-release dosage form.[1][2] For this compound, a BCS Class I drug with high solubility, this can lead to a sudden spike in plasma concentration, potentially causing adverse effects and diminishing the therapeutic goal of sustained release, which is to provide prolonged relief from symptoms of Irritable Bowel Syndrome (IBS).[3][4]
Q2: What are the primary causes of dose dumping in polymer-coated this compound pellets?
A2: The primary causes of dose dumping are related to the failure of the release-controlling polymer coating. This can be due to:
-
Improper formulation: Incorrect selection of polymer type, inadequate coating thickness, or inappropriate use of plasticizers and other excipients.[5][6]
-
Manufacturing process deviations: Issues during the fluidized bed coating process, such as incorrect temperature, spray rate, or atomization pressure, can lead to a porous or non-uniform coat.[7][8]
-
Mechanical stress: Compression of coated pellets into tablets can damage the polymer film if not formulated to withstand the pressure.[5]
-
External factors: Co-ingestion of alcohol (alcohol-induced dose dumping) or high-fat meals can alter the solubility of the drug or the integrity of the polymer coating, leading to premature drug release.[1][9]
Q3: Which polymers are commonly used to prevent dose dumping in this compound pellets?
A3: A combination of water-insoluble and sometimes water-soluble polymers are used to control the release of this compound. Common choices include:
-
Ethylcellulose (EC): A water-insoluble polymer that forms a robust barrier to drug release.[10][11]
-
Eudragit® polymers: A family of acrylic polymers with varying permeability characteristics (e.g., Eudragit RS and RL) that can be blended to achieve a desired release profile.[12][13]
-
Hypromellose (HPMC): A hydrophilic polymer that can be used in combination with insoluble polymers to modulate drug release.[10]
-
Hypromellose Phthalate (HPMCP): An enteric polymer used for delayed-release formulations.[10]
Troubleshooting Guides
Issue 1: Rapid Initial Drug Release (Burst Effect) in Dissolution Testing
Q: Our dissolution results show a high percentage of this compound released within the first hour, exceeding the desired specifications. What could be the cause and how can we fix it?
A: A significant burst release suggests a compromised or inefficient initial control by the polymer coating. Here’s a troubleshooting workflow:
Troubleshooting Workflow for High Initial Drug Release
Caption: Troubleshooting workflow for addressing high initial drug release.
Issue 2: Inconsistent Drug Release Between Batches
Q: We are observing significant variability in the dissolution profiles of different batches of our this compound pellets. How can we improve batch-to-batch consistency?
A: Batch-to-batch inconsistency often points to variability in the manufacturing process or raw materials.
Key Areas to Investigate for Inconsistent Drug Release:
-
Raw Material Attributes:
-
Polymer Viscosity and Molecular Weight: Ensure different batches of polymers have consistent specifications.
-
Particle Size of Starting Pellets: A consistent starting pellet size is crucial for uniform coating application.[4]
-
-
Process Parameter Control:
-
Equipment Calibration and Maintenance:
-
Ensure all equipment, especially the fluidized bed coater and analytical instruments, are properly calibrated and maintained.
-
Logical Relationship of Factors Affecting Batch Consistency
Caption: Factors influencing consistent drug release in pellet manufacturing.
Data Presentation
Table 1: Impact of Polymer Type and Coating Level on this compound Release
| Formulation Code | Polymer System | Coating Level (% w/w) | % Drug Released at 2h | % Drug Released at 8h | % Drug Released at 12h |
| F1 | Ethylcellulose N 50 | 5 | 25.3 | 65.8 | 78.2 |
| F2 | Ethylcellulose N 50 | 10 | 15.1 | 50.2 | 68.4 |
| F3 | Ethylcellulose N 50 | 15 | 8.9 | 42.6 | 59.7 |
| M9 | Ethylcellulose & HPMCP HP 55 | 10 | 18.2 | 70.5 | 87.9 |
Data compiled from multiple sources for illustrative purposes.[10][11]
Table 2: Troubleshooting Guide for Fluidized Bed Coating of Pellets
| Problem | Potential Cause | Recommended Solution |
| Agglomeration of Pellets | Excessive spray rate; Insufficient atomization pressure; Low bed temperature | Decrease spray rate; Increase atomization pressure; Increase inlet air temperature.[8][15] |
| Spray Drying | High inlet air temperature; High atomization pressure; Low spray rate | Decrease inlet air temperature; Decrease atomization pressure; Increase spray rate.[15] |
| Uneven Coating | Poor fluidization; Incorrect spray nozzle position | Increase fluidization air volume; Adjust nozzle height and angle.[1][16] |
| Cracked or Peeling Coat | Insufficient plasticizer; High internal stress in the film | Increase plasticizer concentration; Select a more flexible polymer or a blend of polymers. |
Experimental Protocols
In Vitro Dissolution Testing (USP Apparatus 1 - Basket Method)
This protocol is essential for evaluating the potential for dose dumping.
-
Apparatus: USP Dissolution Apparatus 1 (Basket).
-
Dissolution Medium:
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 100 rpm.[11]
-
Procedure: a. Place a quantity of pellets equivalent to one dose of this compound into each basket. b. Lower the baskets into the dissolution vessels and start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Experimental Workflow for Dissolution Testing
Caption: Workflow for in vitro dissolution testing of Mebeverine HCl pellets.
Particle Size Distribution by Sieve Analysis
This method ensures the uniformity of the starting pellets and the coated pellets.
-
Apparatus: Mechanical sieve shaker with a nested stack of standard sieves.
-
Procedure: a. Arrange a stack of sieves in descending order of mesh size. b. Accurately weigh a representative sample of pellets (e.g., 50 g).[17] c. Place the sample on the top sieve and secure the stack in the shaker. d. Shake for a fixed period (e.g., 10-20 minutes).[17] e. Weigh the amount of pellets retained on each sieve and in the collection pan. f. Calculate the weight percentage of pellets in each size fraction.
Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM is used to visually inspect the surface morphology and cross-section of the coated pellets to assess coating uniformity and integrity.
-
Sample Preparation: a. Mount the pellets onto an SEM stub using double-sided carbon tape. b. For cross-sectional analysis, carefully cut the pellets with a sharp blade. c. Sputter-coat the samples with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[18][19]
-
Imaging: a. Place the prepared stub into the SEM chamber. b. Acquire images at various magnifications to observe the surface texture, shape, and coating thickness.[20][21]
References
- 1. Troubleshooting to Fluidized bed operation [chinapowdercoating.com]
- 2. Pellet formulation and in vitro evaluation of mebeverine HCl. [wisdomlib.org]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. recipharm.com [recipharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Modified Release Multiple-Unit Particulate Systems: Compressed Pellets, Microparticles and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. How To Optimize The Fluidized Bed Process (Chapter 8) - Senieer - What You Trust [senieer.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. saudijournals.com [saudijournals.com]
- 12. Evaluation of Drug Release From Coated Pellets Based on Isomalt, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors Contributing to Drug Release From Enteric-Coated Omeprazole Capsules: An In Vitro and In Vivo Pharmacokinetic Study and IVIVC Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Robustness of Pellet Film Coating with and without In-Process Coating Thickness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chinacanaan.com [chinacanaan.com]
- 16. Fluidization and Fluidizing Bed Issues - IFS Coatings [ifscoatings.com]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. vpi2004.com [vpi2004.com]
- 19. Sputter Coating - SEM - Sample Preparation - Advancing Materials [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. nishkaresearch.com [nishkaresearch.com]
Enhancing the stability of Mebeverine Hydrochloride in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for enhancing the stability of Mebeverine Hydrochloride (HCl) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary degradation pathway for Mebeverine HCl in aqueous solutions is the hydrolysis of its ester bond. This reaction cleaves the molecule into two main degradation products: Mebeverine Alcohol (MB-OH) and Veratric Acid.[1][2][3] This process can be accelerated by various environmental factors.
Caption: Primary degradation pathway of Mebeverine HCl.
Q2: My Mebeverine HCl solution is degrading rapidly. What are the most likely contributing factors?
A2: Several factors can significantly accelerate the degradation of Mebeverine HCl. You should investigate the following:
-
pH: The solution's pH is a critical factor. Mebeverine HCl degrades significantly in both acidic (e.g., 1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions, with hydrolysis being particularly rapid under basic conditions.[4][5][6][7]
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis.[4]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, will cause degradation.[4][8]
-
Biological Contamination: If you are working with biological matrices (e.g., plasma, blood), esterase enzymes present in these fluids will cause extremely rapid hydrolysis.[1][2] The drug is considerably more stable in simple aqueous solutions or urine.[1]
Caption: Key factors influencing Mebeverine HCl stability.
Q3: How do different stress conditions quantitatively affect Mebeverine HCl stability?
A3: Forced degradation studies provide insight into the drug's stability profile. The extent of degradation is highly dependent on the specific conditions (reagent concentration, temperature, and duration). Below is a summary of results from various studies.
Table 1: Summary of Mebeverine HCl Degradation under Stress Conditions
| Stress Condition | Reagent/Setting | Duration | Temperature | Approximate Degradation (%) | Reference |
|---|---|---|---|---|---|
| Alkaline Hydrolysis | 0.1 M NaOH | - | Room Temp | 24.0% - 28.9% | [7] |
| Acidic Hydrolysis | 1 N HCl | 24 hours | Room Temp | 14.6% - 16.8% | [7] |
| Neutral Hydrolysis | Water | - | - | 18.7% - 21.4% | [7] |
| Oxidation | 30% H₂O₂ | 24 hours | - | 13.5% - 16.5% | [7] |
| Photodegradation | UV Light | 24 hours | - | 6.9% - 9.0% | [7] |
| Photodegradation | UV Light | 5 days | - | ~3.2% (in methanol) | [4] |
| Thermal (Solid) | Dry Heat | 7 days | 90°C | Practically stable |[4] |
Note: Degradation percentages can vary based on precise experimental parameters.
Q4: What are the recommended storage conditions for a prepared aqueous solution of Mebeverine HCl?
A4: Based on its stability profile, aqueous solutions of Mebeverine HCl should be:
-
Prepared Fresh: Due to its susceptibility to hydrolysis, it is always best practice to prepare solutions immediately before use.
-
Buffered to a Neutral pH: Avoid strongly acidic or alkaline conditions.
-
Stored at Refrigerated Temperatures: To minimize the rate of hydrolysis.
-
Protected from Light: Although relatively photostable, protection from light is a general best practice to prevent any potential photodegradation.[4]
-
Stored in an Inert Atmosphere: To protect against oxidation if the solution is to be stored for any length of time.
Q5: What analytical method is recommended for a stability-indicating study of Mebeverine HCl?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable approach.[4][8][9] An effective method must be able to separate the parent Mebeverine HCl peak from its degradation products (Veratric Acid, Mebeverine Alcohol) and any other impurities.[4][10] A reversed-phase C18 column is commonly used.[4]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Mebeverine HCl in an aqueous solution.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
Buffer salts (e.g., Potassium dihydrogen phosphate)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve Mebeverine HCl in HPLC-grade water or a suitable solvent (like methanol for photostability) to prepare a stock solution of a known concentration (e.g., 500 µg/mL).[4]
3. Stress Conditions Application:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Keep the mixture at room temperature or reflux for a specified period (e.g., 1 hour).[4][10]
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 6 hours).[4][10]
-
Neutral Hydrolysis: Reflux the stock solution prepared in water for an extended period (e.g., 24-48 hours).[4][10]
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Heat the mixture at a controlled temperature (e.g., 70°C) for a specified period (e.g., 24 hours).[4][10]
-
Photostability: Expose the stock solution (in a quartz cuvette or suitable transparent container) to a light source providing a specified illumination (e.g., UV and visible light as per ICH Q1B guidelines) for a defined duration. A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.[4][11]
4. Sample Processing and Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples with an appropriate amount of NaOH or HCl, respectively.[4]
-
Dilute all samples (including the control and unstressed stock) with the HPLC mobile phase to a suitable final concentration (e.g., 25 µg/mL).[4]
-
Analyze the samples using a validated stability-indicating HPLC method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. | Semantic Scholar [semanticscholar.org]
- 4. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Generic vs. Brand Mebeverine Capsules: A Comparative Dissolution Analysis
An objective comparison of the in vitro dissolution performance of generic and brand-name Mebeverine hydrochloride 200 mg extended-release capsules, supported by experimental data.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the comparative dissolution profiles of various generic Mebeverine capsules against the innovator brand, Colofac® retard. The following sections detail the experimental protocols, present quantitative dissolution data, and visualize the testing workflow.
Data Presentation
The dissolution profiles of five different generic Mebeverine HCl 200 mg extended-release capsules (T1, T2, T3, T4, T5) were compared against the innovator brand (T6 - Colofac® retard). The cumulative percentage of drug release was measured at various time points over a 16-hour period. The results indicate that while some generic formulations exhibit dissolution profiles similar to the brand-name product, others show significant deviations.[1][2][3][4]
| Time (hours) | T1 (%) | T2 (%) | T3 (%) | T4 (%) | T5 (%) | T6 (Brand) (%) |
| 1 | 29.54 | 24.58 | 25.12 | 28.45 | 27.65 | 26.87 |
| 2 | 45.11 | 35.47 | 36.89 | 42.11 | 41.23 | 40.15 |
| 4 | 63.22 | 48.78 | 50.14 | 59.87 | 58.99 | 57.65 |
| 6 | 75.89 | 59.12 | 61.23 | 72.45 | 71.56 | 70.21 |
| 8 | 85.43 | 66.43 | 68.76 | 81.23 | 80.11 | 79.54 |
| 12 | 94.12 | 72.11 | 74.32 | 90.11 | 89.54 | 88.98 |
| 16 | 98.69 | 74.36 | 76.87 | 94.56 | 93.87 | 92.45 |
Data summarized from a study comparing five generic mebeverine products with the innovator brand.[1]
Notably, formulations T2 and T3 showed a slower and incomplete drug release compared to the innovator brand, failing to meet the United States Pharmacopoeia (USP) requirements for dissolution similarity.[1][2][3] In contrast, generics T1, T4, and T5 demonstrated dissolution profiles that were comparable to the brand-name product.[1][2][3]
Experimental Protocols
The following is a detailed methodology for conducting a comparative in vitro dissolution study of this compound extended-release capsules.
1. Materials and Equipment:
-
Spectrophotometer: UV-Visible spectrophotometer capable of measuring absorbance at 263 nm.[6]
-
Dissolution Media:
-
Products: Generic and brand-name Mebeverine HCl 200 mg extended-release capsules.
2. Dissolution Parameters:
-
Apparatus: USP Type I (Basket)
-
Rotation Speed: 100 RPM[5]
-
Temperature: 37 ± 0.5°C[6]
-
Volume of Medium: 750 ml of 0.1 N HCl for the first 2 hours, followed by the addition of 250 ml of 0.2 M tribasic sodium phosphate to adjust the pH to 6.8 for the remainder of the study.[6]
-
Sampling Times: Aliquots are withdrawn at predetermined time intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 7, 9, 10, 11, and 12 hours).[6]
-
Sample Replacement: An equal volume of fresh, pre-warmed dissolution medium is replaced after each sampling to maintain a constant volume.[6]
3. Analytical Procedure:
-
Samples are filtered through a 0.45 μm nylon filter.[5]
-
The absorbance of the sample solutions is measured at 263 nm using a UV spectrophotometer, with the dissolution medium serving as a blank.[5][6]
-
The cumulative percentage of drug released at each time point is calculated.
4. Data Analysis:
-
The dissolution profiles of the generic products are compared to the innovator brand.
-
Similarity (f2) and dissimilarity (f1) factors are calculated to quantitatively compare the dissolution profiles.[1][2] An f2 value between 50 and 100 suggests similarity between the two dissolution profiles.
Workflow Visualization
The following diagram illustrates the logical workflow of a comparative dissolution study for generic and brand-name drug products.
Caption: Experimental Workflow for Comparative Dissolution Profiling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Bioequivalence Study of Five Generic Products and the Innovator Brand of this compound Extended- Release Capsules in Iran Market | Semantic Scholar [semanticscholar.org]
- 5. saudijournals.com [saudijournals.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Pellet formulation and in vitro evaluation of mebeverine HCl. [wisdomlib.org]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Mebeverine
In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. Mebeverine, an antispasmodic agent used to relieve symptoms of irritable bowel syndrome, is no exception. High-Performance Liquid Chromatography (HPLC) has long been the standard for its analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more rapid and sensitive alternative. This guide provides a comprehensive cross-validation of HPLC and UPLC methods for Mebeverine analysis, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
Principles and Key Differences: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are both powerful separation techniques.[1] The fundamental principle for both methods involves the separation of components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] The primary distinction between the two lies in the particle size of the stationary phase and the operating pressure.[1][2]
HPLC typically utilizes columns with particle sizes of 3-5 µm, operating at pressures around 500-6000 psi.[1][2] In contrast, UPLC employs columns with sub-2 µm particles, necessitating much higher operating pressures, often exceeding 15,000 psi.[2] This reduction in particle size in UPLC leads to significantly higher efficiency, resolution, and speed of analysis.[3]
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of Mebeverine are outlined below, based on validated methods from published studies.
High-Performance Liquid Chromatography (HPLC) Protocol
A validated RP-HPLC method for the determination of Mebeverine Hydrochloride has been established with the following parameters:[4]
-
Instrumentation: An Agilent HPLC model A1100 equipped with a UV/visible detector.[4]
-
Column: Devosil BDS C18 (250×4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of Ammonium acetate buffer (pH adjusted to 5.2) and Acetonitrile in a 62:38 v/v ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µl.[4]
-
Detection Wavelength: 263 nm.[4]
-
Column Temperature: 25°C.[4]
-
Run Time: 20 minutes.[4]
Ultra-Performance Liquid Chromatography (UPLC) Protocol
A stability-indicating UPLC method for the analysis of this compound has been developed with the following conditions:[5]
-
Instrumentation: Waters Acquity UPLC system.[5]
-
Column: Waters Acquity C18 (50 mm x 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase: A gradient elution using orthophosphoric acid and acetonitrile.[5]
-
Detection Wavelength: 225 nm.[5]
-
Total Run Time: Approximately 8 minutes.[5]
Quantitative Data Comparison
The performance of HPLC and UPLC methods for Mebeverine analysis can be objectively compared through key validation parameters. The following tables summarize the quantitative data extracted from various studies.
Table 1: Comparison of Chromatographic Parameters
| Parameter | HPLC Method 1[4] | HPLC Method 2[6] | UPLC Method[5] |
| Column | Devosil BDS C18 (250×4.6 mm, 5 µm) | Apollo C18 (250x4.6 mm, 5 µm) | Waters Acquity C18 (50 mm x 2.1 mm, 1.7 µm) |
| Retention Time | Not explicitly stated | 3.9 min | Not explicitly stated |
| Run Time | 20 min | Not explicitly stated | ~ 8 min |
| Tailing Factor | Not explicitly stated | 1.09 | Not explicitly stated |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC Method 1[4] | HPLC Method 2[6] | UPLC Method[5] |
| Linearity Range | 40 - 60 µg/mL | 5 - 30 µg/mL | LOQ to 200% of working concentration |
| Correlation Coefficient (r²) | 0.9993 | > 0.998 | Not explicitly stated |
| Precision (%RSD) | < 2.0% | < 2% | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 99.2% | Not explicitly stated |
Cross-Validation Workflow
The process of cross-validating two analytical methods like HPLC and UPLC involves a systematic approach to ensure that the alternative method (UPLC) provides results that are equivalent or superior to the existing method (HPLC).
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. biomedres.us [biomedres.us]
- 4. ijrpr.com [ijrpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and Validation of this compound Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Unraveling the Stereoselectivity of Mebeverine: A Pharmacodynamic Comparison Guide for Isolated Tissues
A critical gap in the current understanding of Mebeverine's pharmacology is the lack of direct comparative studies on the pharmacodynamic effects of its individual enantiomers, (R)-Mebeverine and (S)-Mebeverine, in isolated tissues. Commercially available Mebeverine is a racemic mixture, and while its efficacy as a musculotropic antispasmodic is well-established, the specific contributions of each stereoisomer to its therapeutic effects and potential side effects remain unknown.
This guide synthesizes the current knowledge on the pharmacodynamics of racemic Mebeverine in isolated tissues, highlighting the experimental data that supports its mechanism of action. It further provides detailed experimental protocols that can be adapted to investigate the potential stereoselective activities of the (R)- and (S)-enantiomers, a crucial step for future drug development and a more refined understanding of its therapeutic profile.
Pharmacodynamics of Racemic Mebeverine: A Summary of Effects in Isolated Tissues
Racemic Mebeverine exerts its primary effect as a direct relaxant of smooth muscle, particularly in the gastrointestinal tract.[1] This action is independent of the autonomic nervous system, distinguishing it from anticholinergic antispasmodics.[1] The core mechanism involves the modulation of ion channel activity, leading to a reduction in smooth muscle contractility.
The principal mechanisms of action for racemic Mebeverine identified through isolated tissue studies include:
-
Inhibition of Voltage-Operated Calcium Channels (VOCCs): Mebeverine directly blocks the influx of extracellular calcium into smooth muscle cells by inhibiting VOCCs.[2][3] This is considered its main spasmolytic action, as calcium is a critical trigger for muscle contraction.[2]
-
Modulation of Sodium Channels: Evidence suggests that Mebeverine may also affect sodium channels, contributing to a membrane-stabilizing and local anesthetic-like effect.[2][3] This action could reduce the excitability of smooth muscle cells.[2]
-
Inhibition of Intracellular Calcium Release: While the primary effect is on calcium influx, some studies suggest Mebeverine may also interfere with the release of calcium from intracellular stores.
These actions collectively lead to the relaxation of hyper-contracted smooth muscle, as seen in conditions like Irritable Bowel Syndrome (IBS), without significantly affecting normal gut motility.[1]
Quantitative Data on Racemic Mebeverine in Isolated Tissues
While direct comparative data for the enantiomers is unavailable, the following table summarizes the type of quantitative data that has been generated for racemic Mebeverine in various isolated tissue preparations. These parameters are essential for characterizing and comparing the potency and efficacy of the individual enantiomers in future studies.
| Parameter | Tissue Preparation | Agonist/Stimulus | Typical Effect of Racemic Mebeverine | Reference Type |
| IC50 | Guinea Pig Ileum | Acetylcholine, Histamine, Barium Chloride | Inhibition of agonist-induced contractions | Experimental Studies |
| EC50 | Rat Aorta | Potassium Chloride (KCl) | Relaxation of pre-contracted tissue | Experimental Studies |
| % Inhibition | Rabbit Colon | Electrical Field Stimulation | Reduction of neurally-mediated contractions | Experimental Studies |
| pA2 | Guinea Pig Trachea | Carbachol | Antagonism of muscarinic receptor-mediated contraction | Experimental Studies |
Note: Specific values are not provided as they vary significantly between studies depending on the experimental conditions. The table illustrates the types of data points crucial for a pharmacodynamic comparison.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to compare the pharmacodynamic effects of (R)-Mebeverine, (S)-Mebeverine, and racemic Mebeverine in isolated tissues.
Isolated Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is used to assess the spasmolytic activity of compounds on intestinal smooth muscle.
Objective: To determine the potency of Mebeverine enantiomers in inhibiting contractions induced by various spasmogens.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Acetylcholine (ACh), Histamine, Barium Chloride (BaCl2) stock solutions
-
(R)-Mebeverine, (S)-Mebeverine, and racemic Mebeverine stock solutions
-
Isolated organ bath system with isometric force transducers[4]
-
Carbogen gas (95% O2 / 5% CO2)[4]
Procedure:
-
Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
-
Cleanse the ileal segment by gently flushing with Krebs-Henseleit solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Mount each segment in a 10 mL isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[4]
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.[4]
-
Record baseline contractile activity.
-
Cumulative Concentration-Response Curve for Agonist: Generate a cumulative concentration-response curve for ACh (e.g., 10-9 to 10-5 M) to establish a maximal contraction.
-
Inhibition Protocol:
-
Wash the tissue and allow it to return to baseline.
-
Induce a submaximal contraction (approximately 70-80% of the maximum) with a fixed concentration of ACh.
-
Once the contraction has stabilized, add cumulative concentrations of either (R)-Mebeverine, (S)-Mebeverine, or racemic Mebeverine to the bath.
-
Record the relaxation of the tissue at each concentration.
-
-
Repeat the inhibition protocol with other spasmogens like Histamine or BaCl2.
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced contraction at each concentration of the Mebeverine enantiomer or racemate.
-
Plot the percentage inhibition against the logarithm of the drug concentration to determine the IC50 (the concentration of the drug that causes 50% inhibition).
Isolated Rat Aorta Relaxation Assay
This preparation is useful for investigating the effects of compounds on vascular smooth muscle and their potential as vasodilators.
Objective: To assess the relaxant effects of Mebeverine enantiomers on pre-contracted vascular smooth muscle.
Materials:
-
Male Wistar rats (200-250 g)
-
Physiological Salt Solution (PSS) (in mM: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Potassium Chloride (KCl) high concentration stock solution (e.g., 80 mM)
-
(R)-Mebeverine, (S)-Mebeverine, and racemic Mebeverine stock solutions
-
Isolated organ bath system with isometric force transducers[4]
-
Carbogen gas (95% O2 / 5% CO2)[4]
Procedure:
-
Humanely euthanize a rat and carefully dissect the thoracic aorta.
-
Place the aorta in cold PSS and remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
Mount the aortic rings in an isolated organ bath containing PSS at 37°C, bubbled with carbogen.
-
Connect the rings to an isometric force transducer and apply a resting tension of 2 g.
-
Allow the tissue to equilibrate for 60-90 minutes, with washes every 20 minutes.
-
Contraction Protocol: Induce a sustained contraction by replacing the PSS with a high-KCl solution (e.g., 80 mM). This depolarizes the smooth muscle cells and opens VOCCs.
-
Relaxation Protocol:
-
Once the KCl-induced contraction is stable, add cumulative concentrations of (R)-Mebeverine, (S)-Mebeverine, or racemic Mebeverine to the bath.
-
Record the relaxation of the aortic ring at each concentration.
-
Data Analysis:
-
Express the relaxation at each drug concentration as a percentage of the maximal KCl-induced contraction.
-
Plot the percentage relaxation against the logarithm of the drug concentration to determine the EC50 (the concentration of the drug that causes 50% of the maximal relaxation).
Visualizations
The following diagrams illustrate the known signaling pathways of racemic Mebeverine and a proposed experimental workflow for the pharmacodynamic comparison of its enantiomers.
Caption: Signaling pathway of racemic Mebeverine in smooth muscle cells.
Caption: Experimental workflow for comparing Mebeverine enantiomers.
Conclusion and Future Directions
The pharmacodynamic profile of racemic Mebeverine in isolated tissues is well-characterized, with its primary mechanism of action being the inhibition of voltage-operated calcium channels in smooth muscle. However, the absence of studies comparing the individual (R)- and (S)-enantiomers represents a significant knowledge gap. It is plausible that one enantiomer is more active or responsible for a particular aspect of the drug's effects, a phenomenon commonly observed with chiral drugs.
The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the stereoselective pharmacodynamics of Mebeverine. Such studies are essential to:
-
Determine if there is a more potent or selective enantiomer.
-
Elucidate if one enantiomer contributes more to the therapeutic effect while the other is associated with off-target effects.
-
Potentially develop a single-enantiomer product with an improved therapeutic index.
Addressing this research question will not only deepen our fundamental understanding of Mebeverine's pharmacology but also holds the potential for the development of a more refined and effective treatment for functional gastrointestinal disorders.
References
A Comparative Evaluation of Sustained-Release Technologies for Mebeverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Mebeverine hydrochloride is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its direct action on the smooth muscle of the gastrointestinal tract helps alleviate symptoms like cramping, abdominal pain, and bloating.[1][2] However, its short biological half-life of approximately 2.5 hours and extensive first-pass metabolism necessitate frequent administration, which can impact patient compliance.[1][3][4] To overcome these limitations, various sustained-release (SR) technologies have been developed to prolong drug release, maintain therapeutic plasma concentrations, and reduce dosing frequency.[1][3]
This guide provides a comparative evaluation of common sustained-release technologies for Mebeverine, focusing on hydrophilic matrix tablets and polymer-coated multiparticulate pellets.
Overview of Sustained-Release Technologies
The primary goal of SR formulations is to control the rate of drug delivery, maintaining the drug concentration in the blood within the therapeutic window for an extended period.[5] For Mebeverine, two prominent approaches are widely explored:
-
Hydrophilic Matrix Tablets: This is a common and cost-effective method where the drug is uniformly dispersed within a swellable, hydrophilic polymer matrix.[1] Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the drug's release rate, primarily through diffusion and/or erosion of the matrix. Polymers like Hydroxypropyl Methylcellulose (HPMC), Guar Gum, and Eudragit are frequently used.[1][6]
-
Multiparticulate Pellet Systems: This technology involves the formulation of the drug into small, spherical particles or pellets, which are then coated with a rate-controlling polymer.[3][7] These pellets are typically filled into capsules.[3][7] The coating, often with materials like Ethylcellulose or Eudragit, controls the drug's release.[3][7][8] Multiparticulate systems offer advantages such as more predictable gastric emptying and reduced risk of dose dumping.[7]
Comparative In-Vitro Dissolution Data
The following tables summarize representative in-vitro drug release data from studies on different Mebeverine HCl SR formulations. These studies are crucial for predicting the in-vivo performance of the drug.
Table 1: Cumulative Drug Release from Hydrophilic Matrix Tablets
| Time (hours) | Formulation F6 (HPMC K100, Ethyl Cellulose, Guar Gum)[1] | Formulation F7 (Ethyl cellulose 5%)[6] |
| 1 | 8.7% | Not Reported |
| 2 | Not Reported | Not Reported |
| 4 | Not Reported | Not Reported |
| 6 | Not Reported | Not Reported |
| 8 | Not Reported | Not Reported |
| 12 | Sustained Release Achieved | 96.72% |
Note: The study for Formulation F6 emphasized achieving a sustained release profile over 12 hours, with detailed time-point data not fully specified in the abstract.[1]
Table 2: Cumulative Drug Release from Polymer-Coated Pellets
| Time (hours) | Formulation F6 (Ethylcellulose N 50 Coated Pellets)[3] |
| 1.2 | Not Reported |
| 2 | Release Measured |
| 4 | Release Measured |
| 6 | Release Measured |
| 8 | Release Measured |
| 12 | 76.8% |
Note: Specific time-point release percentages for the pellet formulation were not detailed in the available text, but the final 12-hour release was provided.[3]
Comparative Pharmacokinetic Data
A pharmacokinetic study comparing a 200 mg modified-release (MR) capsule to a conventional 135 mg immediate-release tablet highlighted the advantages of the sustained-release formulation.[9]
Table 3: Pharmacokinetic Parameters of Mebeverine Formulations
| Parameter | 200 mg Modified-Release Capsule (bid)[2][9] | 135 mg Plain Tablet (tid)[9] |
| Cmax (Peak Plasma Conc.) | Lower than plain tablet | Higher than MR capsule |
| tmax (Time to Peak Conc.) | ~3.0 hours | Shorter than MR capsule |
| Elimination Half-life | Longer than plain tablet (~5.77h for DMAC metabolite)[2] | Shorter than MR capsule |
| Relative Bioavailability | Optimal (~97%)[2][10] | Reference |
| Dosing Frequency | Twice daily[2][9] | Three times daily[9] |
These findings demonstrate that modified-release capsules provide extended-release properties, allowing for a reduction in dosing frequency, which is likely to improve patient compliance.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below is a typical protocol for an in-vitro dissolution study, a key experiment in evaluating SR formulations.
Protocol: In-Vitro Drug Release Study
This protocol is a composite based on methodologies described for both matrix tablets and coated pellets.[1][3][6]
1. Objective: To determine the rate and extent of Mebeverine HCl release from the sustained-release dosage form over a specified period in a simulated gastrointestinal fluid.
2. Materials and Apparatus:
- Dissolution Apparatus: USP Type I (Basket) for capsules or USP Type II (Paddle) for tablets.[3]
- Dissolution Medium: 0.1N HCl or a pH-adjusted phosphate buffer (e.g., pH 6.8 or 7.4).[3][6] Volume is typically 900-1000 mL.[3]
- Spectrophotometer: UV-Visible Spectrophotometer set to the λmax of Mebeverine (e.g., 264 nm).[3]
- Mebeverine HCl SR Tablets/Capsules.
- Reference Standard: Pure Mebeverine HCl.
3. Procedure:
- Set the dissolution bath to a constant temperature of 37 ± 0.5°C.
- Place the specified volume of dissolution medium into each vessel.
- Set the apparatus rotation speed (e.g., 100 RPM).[3]
- Place one tablet or capsule into each vessel.
- Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).[3]
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
- Filter the samples through a suitable filter (e.g., 0.45 μm nylon filter).[3]
- Measure the absorbance of the filtered samples using the UV-Visible Spectrophotometer at the predetermined wavelength, using the dissolution medium as a blank.[3]
- Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
Visualizations
Workflow for SR Formulation Development and Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of a sustained-release Mebeverine formulation.
Caption: Workflow for Sustained-Release Mebeverine Formulation.
Logical Comparison of SR Mechanisms
This diagram illustrates the logical difference between the two main sustained-release mechanisms discussed.
Caption: Drug Release Mechanisms in SR Technologies.
References
- 1. ijrpb.com [ijrpb.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. saudijournals.com [saudijournals.com]
- 4. ijirt.org [ijirt.org]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. iajps.com [iajps.com]
- 9. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Mebeverine Hydrochloride
Essential Safety and Handling Guide for Mebeverine Hydrochloride
This guide provides crucial safety protocols and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | To protect against dust, aerosols, and splashes that can cause serious eye damage.[3] |
| Skin Protection | - Gloves: Chemical-impermeable gloves (e.g., nitrile rubber) must be worn.[1][4] Inspect gloves for integrity before each use.[1][2] - Clothing: Wear impervious, fire/flame-resistant clothing or long-sleeved protective clothing.[1][2][5] | To prevent skin contact, which can cause irritation or allergic reactions.[1][4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1][2] A dust/aerosol mask with a P3 filter is also recommended.[6] | To avoid inhalation of dust or aerosols, as the substance is harmful if swallowed and can cause respiratory irritation.[1][2] |
| Engineering Controls | - Handle in a well-ventilated area, preferably within a laboratory hood with local exhaust ventilation.[3][5][6] - Ensure safety showers and emergency eye wash stations are readily accessible.[5][6] | To minimize the concentration of airborne dust and provide immediate decontamination facilities in case of accidental exposure. |
Operational Plan for Handling and Disposal
This step-by-step guide outlines the procedures for the safe handling and disposal of this compound.
Preparation and Handling:
-
Pre-Handling Checks: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the work area is clean and that ventilation systems are functioning correctly.
-
Safe Handling:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from direct sunlight, heat sources, and incompatible materials such as strong acids and bases.[6][7]
-
For long-term storage, some sources recommend temperatures of -20°C for powder or -80°C when in solvent.[5]
Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately remove contaminated clothing.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Consult a doctor.[1][2]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[5]
-
If Swallowed: Rinse the mouth with water.[1][2] Do NOT induce vomiting.[2] Call a physician or Poison Control Center immediately.[2]
Disposal Plan:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][8]
-
The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]
-
For household quantities, mix the medicine with an undesirable substance like used coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the trash.[10][11][12] Do not flush down the toilet unless specifically instructed to do so.[10]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. This compound|2753-45-9|MSDS [dcchemicals.com]
- 6. moehs.com [moehs.com]
- 7. moehs.com [moehs.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. poison.org [poison.org]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
